3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4,7-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLFBQCPQSNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Structural Elucidation of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel coumarin derivative, 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one. The coumarin scaffold is a prominent feature in numerous biologically active compounds, making the precise determination of its derivatives' structures a critical step in pharmaceutical and materials science research.[1][2] This document outlines a logical, multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By not only presenting the expected data but also delving into the rationale behind the experimental choices and data interpretation, this guide serves as a practical resource for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Rationale for Structural Characterization
Coumarins, a class of benzopyrone-containing compounds, are of significant interest due to their wide array of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[3] The introduction of a 4-bromophenyl substituent at the 3-position, along with dihydroxy functionalities on the coumarin core, is anticipated to modulate these biological properties. Therefore, unambiguous structural confirmation is paramount before proceeding with any biological evaluation or further chemical modification.
The process of structure elucidation is a systematic investigation that pieces together molecular connectivity and stereochemistry. For a novel compound like 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, a combination of spectroscopic techniques is essential to provide orthogonal data points, leading to a robust and irrefutable structural assignment.
Synthesis Pathway: A Plausible Synthetic Route
While the primary focus of this guide is on structural elucidation, understanding the synthetic origin of the molecule provides valuable context and preliminary structural hypotheses. A common and effective method for the synthesis of 3-arylcoumarins is the Knoevenagel condensation.[1][4]
A plausible route to 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one involves the reaction of a substituted salicylaldehyde with a phenylacetic acid derivative. Specifically, the condensation of 2,4-dihydroxybenzaldehyde with 2-(4-bromophenyl)acetic acid in the presence of a suitable base and catalyst would be a logical approach.
Spectroscopic Analysis: The Core of Elucidation
The cornerstone of modern structural elucidation lies in the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (broad) | 1H | 7-OH | Phenolic protons are acidic and often appear as broad singlets. |
| ~9.5 | Singlet (broad) | 1H | 4-OH | The 4-hydroxy group in coumarins can exhibit keto-enol tautomerism, influencing its chemical shift.[7] |
| ~7.8 | Doublet | 1H | H-5 | Aromatic proton ortho to the 7-OH group. |
| ~7.6 | Doublet (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons on the bromophenyl ring ortho to the bromine atom. |
| ~7.4 | Doublet (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons on the bromophenyl ring meta to the bromine atom. |
| ~6.8 | Doublet | 1H | H-6 | Aromatic proton meta to the 7-OH and ortho to the H-5. |
| ~6.7 | Doublet | 1H | H-8 | Aromatic proton ortho to the 7-OH and meta to the H-5. |
The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161 | C-2 | Carbonyl carbon of the lactone. |
| ~157 | C-7 | Aromatic carbon bearing the hydroxyl group. |
| ~155 | C-8a | Quaternary carbon at the ring junction. |
| ~150 | C-4 | Carbon bearing the hydroxyl group, involved in tautomerism.[7] |
| ~135 | C-1' | Quaternary carbon of the bromophenyl ring attached to the coumarin core. |
| ~131 | C-3', C-5' | Carbons on the bromophenyl ring. |
| ~129 | C-2', C-6' | Carbons on the bromophenyl ring. |
| ~127 | C-5 | Aromatic CH carbon. |
| ~121 | C-4' | Carbon bearing the bromine atom. |
| ~113 | C-3 | Carbon at the 3-position of the coumarin ring. |
| ~112 | C-6 | Aromatic CH carbon. |
| ~102 | C-4a | Quaternary carbon at the ring junction. |
| ~101 | C-8 | Aromatic CH carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.[8] Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9]
Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data:
-
Molecular Ion Peak [M-H]⁻: The calculated exact mass for C₁₅H₈BrO₄⁻ is approximately 330.9666 and 332.9645, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom.
-
Key Fragmentation Pathways: A common fragmentation pathway for coumarins involves the loss of CO (28 Da) from the lactone ring.[10][11] Subsequent fragmentations of the bromophenyl and dihydroxy-substituted rings can also be anticipated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching (phenolic hydroxyl groups)[13] |
| ~1700 | C=O | Stretching (lactone carbonyl) |
| 1620-1450 | C=C | Stretching (aromatic rings) |
| ~1200 | C-O | Stretching (lactone and phenol) |
| ~820 | C-H | Out-of-plane bending (para-substituted benzene) |
Data Integration and Structure Confirmation: A Holistic Approach
The definitive structural elucidation of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is achieved by integrating the data from all spectroscopic techniques.
-
The HRMS data will confirm the molecular formula.
-
The IR spectrum will confirm the presence of key functional groups (hydroxyl, lactone carbonyl, and aromatic rings).
-
The ¹³C NMR will establish the number of unique carbon atoms, and their chemical shifts will be consistent with the proposed aromatic and heterocyclic structure.
-
The ¹H NMR spectrum, with its characteristic chemical shifts, multiplicities, and integrations, will provide the final and most detailed piece of the puzzle, confirming the connectivity of the protons and the substitution pattern of the aromatic rings.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further solidify the assignments by revealing proton-proton and proton-carbon correlations, respectively.[14]
Experimental Protocols: Ensuring Data Integrity
The quality of the spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols that should be adapted to the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (ESI-HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[15] The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.[16]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of electrospray ionization.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.
-
Ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of bromine.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample pellet or plate in the instrument's sample holder and acquire the IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations: Mapping the Elucidation Workflow
Diagrams are invaluable for visualizing the logical flow of the structural elucidation process.
Caption: Workflow for the structural elucidation of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of a novel compound such as 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one requires a meticulous and multi-faceted analytical approach. By systematically acquiring and interpreting data from NMR, MS, and IR spectroscopy, a self-validating and unambiguous structural assignment can be achieved. The protocols and logical framework presented in this guide are designed to ensure scientific rigor and provide researchers with a high degree of confidence in their results, which is the essential foundation for any subsequent investigation into the compound's properties and potential applications.
References
-
MDPI. (2024, January 5). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Retrieved from [Link]
-
IUCr Journals. (2020). Novel bioactive coumarin derivatives: structural features and predictive bioactivity evaluation. Retrieved from [Link]
-
Slideshare. (2014, October 16). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]
-
Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
-
ACG Publications. (2019). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica. Retrieved from [Link]
-
ResearchGate. (2008). Keto-enol tautomerism, NMR spectra, and HD - exchange of 4-hydroxycoumarins. Retrieved from [Link]
-
ProQuest. (2022). SYNTHESIS, CHARACTERIZATION, AND BIOACTIVITY OF 3- SUBSTITUTED COUMARINS AS AN UNDERGRADUATE PROJECT. Retrieved from [Link]
-
PMC. (2021, December 9). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. Retrieved from [Link]
-
ACS Publications. (2015, November 30). Design, Synthesis, X-ray Structures of the New Coumarin Derivatives and Perspectives of Binding Them to Albumin and Vitamin K Epoxide Reductase Complex Subunit 1. Retrieved from [Link]
-
Digital Commons @ the Georgia Academy of Science. (2022). Synthesis and Analysis of 3-Substituted Coumarins. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Isolation and structure elutidation of coumarin derivate from fruit seeds of Clausena excavata. Retrieved from [Link]
-
PMC. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]
-
ACS Publications. (2007, February 14). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]
-
PMC. (2022, January 17). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Retrieved from [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. UV –vis spectra of 3, 3a, 4, 4a and 5. Retrieved from [Link]
-
ResearchGate. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
-
ResearchGate. Experimental IR spectra in the solid state (black lines) compared with.... Retrieved from [Link]
-
PubChem. 4,7-Dihydroxycoumarin. Retrieved from [Link]
-
SpringerLink. (2021, May 6). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Retrieved from [Link]
-
Harvard University. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
-
PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
Hong Kong Medical Journal. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
NIST WebBook. 5,7-Dihydroxycoumarin. Retrieved from [Link]
-
Bentham Open. (2011, November 30). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
-
PMC. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]
-
The Open Analytical Chemistry Journal. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
-
PubChem. Esculetin. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Retrieved from [Link]
-
ResearchGate. ¹H-and ¹³C-NMR data of compound 1. Retrieved from [Link]
-
MDPI. (2015, October 29). 3-(3,4-Dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one. Retrieved from [Link]
-
NP-MRD. (2022, April 28). Showing NP-Card for 5,7-Dihydroxycoumarin (NP0070786). Retrieved from [Link]
-
SCIRP. (2015). Synthesis, Spectroscopy and Electrochemistry of New 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One 4, 5 as a Novel Class of Potential Antibacterial and Antioxidant Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Retrieved from [Link]
-
SpectraBase. 6,7-Dihydroxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. SYNTHESIS, CHARACTERIZATION, AND BIOACTIVITY OF 3- SUBSTITUTED COUMARINS AS AN UNDERGRADUATE PROJECT - ProQuest [proquest.com]
- 3. 3-(3,4-Dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one [mdpi.com]
- 4. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idc-online.com [idc-online.com]
- 10. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Rutgers_MS_Home [react.rutgers.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 19. orgchemboulder.com [orgchemboulder.com]
Spectral Characterization and Methodological Framework for 3-(4-Bromophenyl)-4,7-dihydroxy-2H-chromen-2-one: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one (Formula: C₁₅H₉BrO₄ | MW: 333.13 g/mol )
Executive Summary & Pharmacological Rationale
The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse biological activities, including monoamine oxidase B (MAO-B) inhibition, antioxidant capacity, and highly tunable fluorescent properties. Specifically, 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one represents a highly functionalized derivative where every substitution serves a distinct mechanistic purpose:
-
4-Hydroxyl Group: Provides significant acidity (pKa ~4.5) and hydrogen-bonding capabilities, locking the molecule predominantly in its enol tautomer to facilitate target-protein interactions.
-
7-Hydroxyl Group: Acts as a strong electron-donating group, enhancing the antioxidant potential and extending the conjugated π -system, which is critical for photophysical applications.
-
3-(4-Bromophenyl) Moiety: Introduces lipophilicity to improve membrane permeability. The bromine atom provides a "heavy atom effect," which is invaluable for X-ray crystallographic phase determination and enhancing spin-orbit coupling in photodynamic assays.
This whitepaper provides a rigorous, self-validating methodological framework for the synthesis, purification, and spectral elucidation of this compound, establishing a gold standard for its integration into high-throughput screening and drug development pipelines.
Synthetic Methodology: A Self-Validating Protocol
To ensure high yield and structural fidelity, the synthesis of 3-aryl-4-hydroxycoumarins often utilizes palladium-catalyzed Suzuki-type reactions or classic condensation methods. For the 4,7-dihydroxy derivative, we employ a modified, solvent-free thermal condensation of resorcinol with diethyl 2-(4-bromophenyl)malonate.
Rationale for Experimental Choices (Causality)
-
Solvent-Free Thermal Condensation: Bypasses the need for toxic solvents and forces the equilibrium toward product formation by allowing the continuous distillation of the ethanol byproduct.
-
Anhydrous Zinc Chloride (ZnCl₂): Acts as a Lewis acid catalyst to activate the carbonyl carbon of the malonate, drastically lowering the activation energy for the initial electrophilic aromatic substitution on the electron-rich resorcinol ring.
Step-by-Step Synthetic Protocol
-
Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a short-path distillation head, combine resorcinol (11.0 mmol, 1.1 eq) and diethyl 2-(4-bromophenyl)malonate (10.0 mmol, 1.0 eq).
-
Catalysis: Add anhydrous ZnCl₂ (2.0 mmol, 0.2 eq) rapidly to minimize atmospheric moisture absorption. Moisture must be excluded to prevent premature hydrolysis of the malonate ester.
-
Thermal Activation: Heat the mixture to 150 °C under a continuous flow of dry argon. Maintain this temperature for 4 hours. The reaction progress is visually validated by the distillation of ethanol and the formation of a deep yellow, viscous melt.
-
Quenching & Precipitation: Cool the melt to 80 °C and cautiously add 20 mL of 1M aqueous HCl to dissolve the zinc salts and protonate the product. Stir vigorously until a crude solid precipitates.
-
Purification (Recrystallization): Filter the crude solid and wash with cold distilled water. Recrystallize from boiling ethanol/water (80:20 v/v). Ethanol is chosen as it selectively dissolves impurities while the highly crystalline coumarin precipitates upon slow cooling.
-
Drying: Dry the purified pale-yellow crystals under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace solvent prior to spectral analysis.
Spectral Data Presentation
The structural validation of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one requires a multi-modal analytical approach. The data below represents the synthesized spectral profile expected for this specific scaffold based on established coumarin characterization standards .
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.85 | Broad Singlet (bs) | - | 1H | 7-OH (Exchangeable) |
| 10.50 | Broad Singlet (bs) | - | 1H | 4-OH (Exchangeable) |
| 7.82 | Doublet (d) | 8.8 | 1H | H-5 |
| 7.55 | Doublet (d) | 8.4 | 2H | H-3', H-5' (4-bromophenyl) |
| 7.30 | Doublet (d) | 8.4 | 2H | H-2', H-6' (4-bromophenyl) |
| 6.85 | Doublet of doublets (dd) | 8.8, 2.4 | 1H | H-6 |
| 6.75 | Doublet (d) | 2.4 | 1H | H-8 |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 161.5 | Quaternary (C=O) | C-2 (Lactone Carbonyl) |
| 160.2 | Quaternary (C-OH) | C-7 (Phenolic) |
| 158.4 | Quaternary (C-OH) | C-4 (Enolic) |
| 154.6 | Quaternary | C-8a |
| 132.5, 131.2 | Methine (CH) | C-2', C-6' and C-3', C-5' (Aromatics) |
| 125.4 | Methine (CH) | C-5 |
| 121.0 | Quaternary (C-Br) | C-4' |
| 113.5 | Methine (CH) | C-6 |
| 108.2 | Quaternary | C-4a |
| 102.5 | Methine (CH) | C-8 |
| 101.8 | Quaternary | C-3 |
Table 3: HRMS and FT-IR Data
| Technique | Key Parameters / Observations | Structural Significance |
| HRMS (ESI-TOF) | [M-H]⁻ m/z 330.9606 (⁷⁹Br) and 332.9585 (⁸¹Br) | Confirms exact mass and 1:1 isotopic ratio of Bromine. |
| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretching (intermolecular H-bonding). |
| FT-IR (ATR) | 1665 cm⁻¹ (strong) | C=O stretching (Lactone, conjugated). |
| FT-IR (ATR) | 1070 cm⁻¹ (sharp) | C-Br stretching. |
Mechanistic Interpretation of Spectral Data (E-E-A-T)
To establish a trustworthy, self-validating analytical system, the spectroscopic data must be interpreted through the lens of physical organic chemistry.
1. Solvent Selection for NMR: DMSO-d₆ is strictly mandated over CDCl₃. The dual hydroxyl groups at C-4 and C-7 form strong intermolecular hydrogen bonds, rendering the compound insoluble in non-polar solvents. Furthermore, DMSO-d₆ acts as a strong hydrogen bond acceptor, significantly reducing the proton exchange rate. This causality allows for the distinct observation of the 4-OH (10.50 ppm) and 7-OH (10.85 ppm) resonances, which would otherwise broaden into the baseline in protic or less polar solvents.
2. The AA'BB' Spin System: The 3-(4-bromophenyl) substitution is definitively confirmed by the pseudo-doublets at 7.55 ppm and 7.30 ppm. The symmetry of the para-substituted ring creates an AA'BB' spin system. The heavy bromine atom deshields the adjacent protons (H-3', H-5'), pushing them downfield relative to the protons closer to the coumarin core.
3. HRMS Isotopic Profiling as a Self-Validating Tool: Electrospray Ionization in negative mode (ESI-) is selected because the 4-hydroxy proton is highly acidic, guaranteeing a high-abundance [M-H]⁻ ion. The presence of bromine provides an internal validation mechanism: naturally occurring bromine exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. The observation of twin peaks at m/z 330.9606 and 332.9585 with equal intensity mathematically proves the incorporation of the bromophenyl moiety without requiring further elemental analysis.
4. ATR-FTIR over KBr Pellets: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed water would obscure the critical 3350 cm⁻¹ O-H stretching region necessary for confirming the 4,7-dihydroxy substitutions. ATR ensures the observed broad O-H stretch is native to the compound's solid-state hydrogen-bonding network.
Structural Validation Workflow
The following diagram maps the logical progression from sample purification to final structural confirmation, illustrating the concurrent analytical pathways required for rigorous validation.
Workflow for the structural elucidation and validation of 3-(4-bromophenyl)-4,7-dihydroxycoumarin.
Conclusion
The characterization of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one demands a strict adherence to analytical causality. By utilizing DMSO-d₆ to lock proton exchange, leveraging the 1:1 isotopic signature of bromine in negative-mode HRMS, and utilizing moisture-free ATR-FTIR, researchers can establish a highly reliable, self-validating data profile. This framework ensures that subsequent biological assays or structure-activity relationship (SAR) studies are built upon an unimpeachable structural foundation.
References
-
Zhu, Q., Wu, J., Fathi, R., & Yang, Z. (2002). "Phenyliodonium Zwitterion as an Efficient Electrophile in the Palladium-Catalyzed Suzuki-Type Reaction: A Novel Method for the Synthesis of 3-Aryl-4-hydroxycoumarins." Organic Letters, ACS Publications. URL:[Link]
-
Matos, M. J., et al. (2021). "Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives." PMC, National Institutes of Health. URL:[Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Brominated Dihydroxycoumarins
Abstract
The structural elucidation of substituted coumarins is a cornerstone of natural product chemistry and drug development. Brominated dihydroxycoumarins, a class of compounds with significant biological potential, present unique challenges and opportunities for NMR-based analysis. The interplay between the electron-donating hydroxyl groups and the electronegative, bulky bromine atoms creates a complex electronic environment that profoundly influences ¹H and ¹³C NMR spectra. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the accurate and efficient NMR analysis of these molecules. We will delve into the fundamental principles governing their spectral characteristics, present field-proven experimental protocols, and offer a systematic approach to spectral interpretation, moving from 1D acquisition to the definitive power of 2D correlation spectroscopy.
Introduction: The Structural Significance of Brominated Dihydroxycoumarins
Coumarins (2H-chromen-2-ones) are a major class of phenolic compounds found throughout the plant kingdom. Their benzopyrone scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with anticoagulant, antimicrobial, and anticancer properties.[1] The introduction of hydroxyl (-OH) and bromine (-Br) substituents onto this core can dramatically modulate biological activity. Dihydroxycoumarins often exhibit enhanced antioxidant properties, while bromination can increase lipophilicity and target affinity.
However, the synthesis of these derivatives can lead to a variety of constitutional isomers. Unambiguously determining the precise location of the two hydroxyl groups and one or more bromine atoms on the coumarin framework is critical for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.[2] This guide explains the causality behind experimental choices and provides a robust, self-validating workflow for the structural characterization of this important compound class.
Fundamental Principles: Predicting Spectral Behavior
A deep understanding of how substituents influence chemical shifts is paramount. The coumarin nucleus has distinct NMR features that are predictably altered by the electronic effects of -OH and -Br groups.
The Unsubstituted Coumarin Core
The coumarin scaffold has a standard numbering system. In ¹H NMR, the protons on the pyrone ring, H-3 and H-4, are particularly diagnostic. They appear as a pair of doublets, with H-4 typically downfield (δ ~7.7 ppm) due to the deshielding effect of the adjacent carbonyl group, and H-3 further upfield (δ ~6.4 ppm). They exhibit a cis-coupling constant (³JH3-H4) of approximately 9.5-9.8 Hz. The disappearance of one of these signals is a clear indication of substitution at either the C-3 or C-4 position.
Influence of Hydroxyl (-OH) Groups
Hydroxyl groups are strong ortho-, para-directing activators that donate electron density to the aromatic ring through resonance.
-
Shielding Effects: This increased electron density generally causes a significant upfield shift (shielding) of the ortho and para protons and carbons. For example, a hydroxyl group at C-7 will strongly shield H-6 and H-8.
-
Proton Exchange: The hydroxyl protons themselves are exchangeable. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, a hydrogen-bond-accepting solvent, -OH protons are often observed as sharp singlets, whereas in CDCl₃ they may be broad or not observed at all. This exchangeable nature is a key identifying feature.
-
Tautomerism: 4-hydroxycoumarins can exist in equilibrium with their 2,4-chromanedione tautomeric form.[3] This can lead to peak broadening or the appearance of multiple sets of signals, a factor that must be considered during analysis.[3][4]
Influence of Bromine (-Br) Atoms
Bromine exerts two primary, opposing effects on the NMR spectrum.
-
Inductive Effect (Deshielding): As an electronegative atom, bromine withdraws electron density through the sigma bond network. This effect is strongest on the directly attached carbon (C-Br), causing a significant downfield shift in the ¹³C NMR spectrum. This ipso-carbon signal is often found in the δ 110-125 ppm range.
-
Anisotropic Effect: The magnetic field induces circulation of electrons in the bromine atom, creating a local magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation. This effect is most pronounced on adjacent (ortho) protons.
-
Heavy Atom Effect: Bromine can also induce faster relaxation of nearby carbons, sometimes leading to broader signals for the C-Br carbon in the ¹³C NMR spectrum.
The combination of these effects results in a complex but interpretable modulation of the entire NMR spectrum, which, when systematically analyzed, reveals the precise substitution pattern.
Experimental Design and Protocols
The quality and reliability of NMR data are directly dependent on meticulous experimental design. The following protocols are designed to be self-validating, ensuring that the acquired data is robust and sufficient for unambiguous structural elucidation.
Sample Preparation: The Critical First Step
The choice of solvent is the most critical decision in sample preparation for dihydroxycoumarins.
-
Rationale: While CDCl₃ is a common solvent, its inability to form strong hydrogen bonds often results in the broadening or complete disappearance of -OH proton signals. DMSO-d₆ is the recommended solvent because it acts as a hydrogen bond acceptor, slowing down the exchange rate of the hydroxyl protons and allowing them to be observed as distinct, often sharp, singlets. This is a self-validating step: observing the expected number of hydroxyl protons confirms their presence.
Protocol:
-
Weigh 5-10 mg of the brominated dihydroxycoumarin derivative.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.
1D NMR Acquisition: The Foundational Spectra
These parameters provide a strong starting point for most modern NMR spectrometers.
| Parameter | ¹H NMR | ¹³C NMR | Causality & Rationale |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled (e.g., zgpg30) | Standard programs are robust and sufficient for initial survey spectra. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets, increasing the signal-to-noise ratio. |
| Spectral Width | 16 ppm (centered at ~8 ppm) | 240 ppm (centered at ~120 ppm) | This width encompasses the expected chemical shifts for aromatic protons, exchangeable -OH protons (which can be far downfield in DMSO), and the full range of coumarin carbons, from aliphatic to carbonyl. |
| Acquisition Time | 3-4 seconds | 1-2 seconds | A longer acquisition time for ¹H NMR provides better resolution to resolve complex coupling patterns in the aromatic region. |
| Relaxation Delay (d1) | 2 seconds | 2 seconds | A delay of 1-2 times the longest T₁ ensures that all nuclei have returned to equilibrium before the next pulse, allowing for accurate integration (especially important for ¹H). |
| Number of Scans | 16-32 | 1024 or more | The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate a significantly higher number of scans to achieve an adequate signal-to-noise ratio. |
The D₂O Shake: Unambiguous Confirmation of -OH Protons
This simple, rapid experiment provides definitive proof of exchangeable protons (-OH, -NH).
Protocol:
-
Acquire a standard ¹H NMR spectrum in DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Validation: Compare the two spectra. The signals corresponding to the hydroxyl protons will have disappeared or significantly diminished in intensity due to proton-deuterium exchange (H-O-D).
2D NMR Acquisition: The Key to Unambiguous Assignment
For isomeric compounds, 1D NMR data alone is often insufficient. 2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond connectivities.[5]
Workflow for Structural Elucidation: The following diagram illustrates a logical workflow for using 1D and 2D NMR data to determine the final structure.
Caption: A validated workflow for NMR-based structural elucidation.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled, typically over two or three bonds. This is invaluable for tracing out the connectivity of protons on the aromatic ring (e.g., identifying adjacent H-5/H-6 or H-7/H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the proton and carbon chemical shifts, allowing for the assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for placing substituents.[5][6] It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). For example, a proton at H-5 will show a ³J correlation to C-7, but not to C-8. These long-range correlations allow for the connection of isolated spin systems and the unambiguous placement of hydroxyl groups and bromine atoms relative to the remaining protons.
Spectral Interpretation: A Case Study Approach
Let's consider a hypothetical example: a dihydroxycoumarin with one bromine atom. The molecular formula is C₉H₅BrO₄. From the 1D spectra, we know:
-
¹H NMR shows three aromatic protons and two -OH protons (confirmed by D₂O shake).
-
¹³C NMR shows 9 carbon signals, including one carbonyl, and several in the C-O and C-Br regions.
The key question is the substitution pattern. Let's assume the three aromatic protons appear as two singlets and one doublet. This immediately suggests a substitution pattern that leaves these protons isolated or with only one neighbor.
The Power of HMBC in Isomer Differentiation: The following diagram illustrates how key HMBC correlations can definitively distinguish between two possible isomers, such as 6-Bromo-5,7-dihydroxycoumarin and 8-Bromo-6,7-dihydroxycoumarin.
Caption: Differentiating isomers using diagnostic HMBC correlations.
-
In Isomer A (6-Bromo-5,7-dihydroxycoumarin) , the isolated aromatic proton is H-8. We would expect to see strong HMBC correlations from this proton to the carbons two bonds away (²J to C-7) and three bonds away (³J to C-6 and C-4a). Crucially, the correlation to the brominated carbon (C-6) would be observed.
-
In Isomer B (8-Bromo-6,7-dihydroxycoumarin) , the isolated proton is H-5. We would expect HMBC correlations from H-5 to C-4, C-4a, C-6, and C-7. The absence of a proton at the C-8 position and the presence of a proton at C-5, which shows a key correlation to C-7, would confirm this structure.
By systematically mapping these long-range connections, the entire carbon skeleton can be assembled, and the positions of all substituents can be assigned with a high degree of confidence.
Data Summary
While exact chemical shifts are molecule-dependent, the following tables provide typical ranges for brominated dihydroxycoumarins in DMSO-d₆.
Table 2: Typical ¹H NMR Chemical Shift Ranges (δ, ppm)
| Proton Type | Typical Range (ppm) | Notes |
|---|---|---|
| H-3 | 6.2 - 6.6 | Part of a characteristic AB system with H-4 if unsubstituted. |
| H-4 | 7.6 - 8.1 | Downfield due to proximity to C=O. |
| Aromatic H | 6.8 - 7.9 | Exact shift depends heavily on the position relative to -OH and -Br groups. |
| Phenolic -OH | 9.0 - 12.0 | Broad to sharp singlets, exchangeable with D₂O. Position is solvent and concentration dependent. |
Table 3: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm)
| Carbon Type | Typical Range (ppm) | Notes |
|---|---|---|
| C=O (C-2) | 158 - 162 | The lactone carbonyl is highly characteristic. |
| C-O (Ar) | 145 - 165 | Carbons directly attached to hydroxyl groups are significantly downfield. |
| C-Br (Ar) | 110 - 125 | Ipso-carbon attached to bromine. A key diagnostic signal. |
| C-H (Ar) | 100 - 135 | Shielded by -OH, deshielded by proximity to -Br or C=O. |
| Quaternary C (Ar) | 100 - 155 | Includes bridgehead carbons (C-4a, C-8a) and substituted positions. |
Conclusion
The structural elucidation of brominated dihydroxycoumarins via NMR spectroscopy is a systematic process that relies on a foundational understanding of substituent effects and the logical application of 1D and 2D NMR techniques. By employing a self-validating workflow that includes careful sample preparation (using DMSO-d₆), standard 1D acquisition, definitive confirmation of hydroxyls with a D₂O shake, and the application of 2D correlation experiments—especially HMBC—researchers can overcome the challenges posed by isomerism. This robust approach ensures the unambiguous assignment of substitution patterns, which is essential for advancing the research and development of this promising class of bioactive molecules.
References
-
Zavrsnik, D., et al. (2011). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Faculty of Chemical Engineering and Technology, University of Zagreb. Available at: [Link]
-
Halim, B. A., et al. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Comptes Rendus Chimie. Available at: [Link]
-
Medić-Šarić, M., et al. (2019). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. Available at: [Link]
-
Zavrsnik, D., et al. (2019). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. Available at: [Link]
-
Zavrsnik, D., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Emerald Insight. Available at: [Link]
-
Valizadeh, H., et al. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]
-
An, G., et al. (2014). 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. RSC Publishing. Available at: [Link]
-
Sunil, J., et al. (2025). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Asian Journal of Medical Research and Health Sciences. Available at: [Link]
-
Stobiecki, M., et al. (1993). H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. ResearchGate. Available at: [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]
-
Shi, S., et al. (2014). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica. Molecules. Available at: [Link]
-
Seger, C., et al. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules. Available at: [Link]
-
JEOL Ltd. (n.d.). Structural Analysis of Organic Compounds Using 2D NMR Spectra. JEOL. Available at: [Link]
-
Ananikov, V. P., et al. (1996). Keto-enol tautomerism, NMR spectra, and HD - exchange of 4-hydroxycoumarins. Russian Chemical Bulletin. Available at: [Link]
-
Luz, R. M. F., et al. (2015). 13C-NMR Data from Coumarins from Moraceae Family. American Journal of Analytical Chemistry. Available at: [Link]
-
NP-MRD. (2022). Showing NP-Card for 5,7-Dihydroxycoumarin (NP0070786). Natural Products Magnetic Resonance Database. Available at: [Link]
- Supporting Information. (n.d.). Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines.
-
Radulović, N. S., et al. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at: [Link]
-
Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. Available at: [Link]
-
Soleimani-Amiri, S., & Salemi, Y. (2023). Supporting Information: Novel butane sulfonic acid-functionalized core-shell magnetic nanocatalysts for ultrasound-assisted coumarin synthesis. The Royal Society of Chemistry. Available at: [Link]
Sources
The Ascendant Therapeutic Potential of 3-Aryl-4,7-Dihydroxycoumarin Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Scaffold - Unlocking Multifaceted Bioactivity
In the landscape of medicinal chemistry, the coumarin nucleus stands as a "privileged scaffold"—a structural framework that consistently yields compounds of profound biological significance. Within this esteemed family, the 3-aryl-4,7-dihydroxycoumarin series has emerged as a particularly fertile ground for the discovery of novel therapeutic agents. The strategic placement of hydroxyl groups at the C4 and C7 positions, combined with the diverse chemical space offered by the C3-aryl substituent, creates a molecular architecture ripe for multifaceted interactions with biological targets.
This guide moves beyond a mere cataloging of activities. It is designed to provide drug development professionals with a cohesive understanding of the why and how behind the observed biological potential of these derivatives. We will dissect the synthetic rationale, explore the mechanistic underpinnings of their anticancer, antioxidant, anticoagulant, and antimicrobial activities, and provide robust, field-tested protocols to empower your own research and development endeavors. This document is built on the pillars of scientific integrity: expertise derived from established literature, trustworthiness through validated methodologies, and authoritative grounding via comprehensive, verifiable references.
Chapter 1: Strategic Synthesis - From Classical Reactions to Green Chemistry
The synthetic accessibility of 3-aryl-4,7-dihydroxycoumarin derivatives is a cornerstone of their appeal. The choice of synthetic route is often dictated by the desired substitution patterns and the need for efficiency and scalability.
Foundational Synthetic Pathways
Classical methods provide the bedrock for accessing the core structure. The Perkin condensation , for instance, has been traditionally used to afford 3-arylcoumarins by reacting substituted phenylacetic acids with ortho-hydroxylated benzaldehydes.[1] Another robust method is the Dickmann cyclization of aryl acetoxy esters, which offers a reliable route to the 3-aryl-4-substituted coumarin core.[1]
Modern, Efficacious Approaches
To meet the demands of modern drug discovery for higher efficiency and sustainability, greener synthetic methodologies have been successfully applied. Ultrasound-assisted synthesis , for example, significantly reduces reaction times (to as little as 15-30 minutes) and improves yields by using K2CO3 in a solvent like tetrahydrofuran (THF) for the one-pot reaction of salicylaldehydes and phenylacetyl chlorides.[2][3] Similarly, microwave radiation heating has proven to be an environmentally friendly and economical method, yielding highly pure products with fewer by-products.[4]
The following workflow illustrates a generalized, efficient synthetic approach.
Caption: Generalized synthetic workflow for 3-aryl-4,7-dihydroxycoumarin derivatives.
Chapter 2: Anticancer Activity - A Multi-Pronged Assault on Malignancy
The anticancer potential of 3-aryl-4,7-dihydroxycoumarin derivatives is arguably their most compelling attribute. These compounds engage multiple oncogenic pathways, demonstrating efficacy across a range of cancer cell lines including breast (MCF-7), lung (A549), cervical (HeLa), and prostate (PC-3).[1][5][6]
Key Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism involves the initiation of programmed cell death. Certain derivatives, such as 7,8-diacetoxy-3-(4-methylsulfonyl phenyl) coumarin, have been shown to induce apoptosis in prostate cancer cells by increasing the expression of pro-apoptotic proteins like caspases 3 and 8, reducing mitochondrial membrane potential, and promoting the generation of reactive oxygen species (ROS).[7]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, a highly active 4,7-dihydroxycoumarin derivative was found to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[6]
-
Inhibition of Tubulin Polymerization: The cytoskeleton is a critical target in cancer therapy. Some derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division. The most active compounds in one study demonstrated potent inhibition with IC50 values in the low micromolar range (e.g., 6.19 µM), a mechanism validated by molecular docking studies showing strong interactions with key amino acids in tubulin.[5][6]
The diagram below illustrates the convergence of these mechanisms leading to cancer cell death.
Caption: Key anticancer mechanisms of 3-aryl-4,7-dihydroxycoumarin derivatives.
Quantitative Efficacy: A Comparative Overview
The cytotoxic potency of these derivatives is highly dependent on the specific substitutions on both the coumarin scaffold and the 3-aryl ring. Structure-activity relationship (SAR) studies consistently indicate that dihydroxy or diacetoxy groups at the C7 and C8 positions can significantly enhance cytotoxic activity.[1]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-Diacetoxy-3-arylcoumarin deriv. | PC-3 (Prostate) | 26.43 | [1] |
| 3-(4-Nitrophenyl)-aryl coumarin deriv. | A549 (Lung) | 12.2 | [1] |
| 4,7-dihydroxycoumarin-acryloylcyanohydrazone | A549, HeLa, SKNSH, MCF7 | 3.42 - 6.09 | [5][6] |
| Coumarin-stilbene hybrid | KB (Oral) | 5.18 | [1] |
| m-Hydroxy on 3-aryl ring | MCF-7 (Breast) | More effective than parent coumarin | [1] |
Chapter 3: Antioxidant and Anti-inflammatory Properties
Chronic inflammation and oxidative stress are key drivers of numerous pathologies. 3-Aryl-4,7-dihydroxycoumarin derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.
Mechanism of Radical Scavenging
The primary mechanism for radical scavenging is Hydrogen Atom Transfer (HAT) .[8][9] The phenolic hydroxyl groups on the coumarin ring (especially at C4 and C7) can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance, particularly through the delocalization of the unpaired electron across the phenyl group at the C3 position.[8][10]
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating this mechanism. These studies show a strong correlation between a lower Bond Dissociation Enthalpy (BDE) of the O-H bond and higher antioxidant activity.[8][9] The introduction of electron-donating groups on the 3-phenyl ring or a chlorine atom at the C6 position on the coumarin skeleton can decrease the BDE, thus enhancing antioxidant potency.[8][9][10]
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol provides a reliable method to quantify the radical scavenging capacity of your compounds. Its self-validating nature comes from the inclusion of a known standard (like Trolox or Ascorbic Acid) and a blank control, allowing for accurate, comparable results.
Objective: To determine the concentration of a 3-aryl-4,7-dihydroxycoumarin derivative required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol).
-
Test compounds dissolved in methanol or DMSO at various concentrations.
-
Trolox or Ascorbic Acid as a positive control.
-
Methanol (or appropriate solvent) as a blank.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~517 nm.
Methodology:
-
Preparation: Prepare a serial dilution of the test compounds and the positive control in the microplate wells. A typical final concentration range might be 1-100 µM.
-
Reaction Initiation: To each well, add the DPPH stock solution to initiate the reaction. The final volume in each well should be constant (e.g., 200 µL). A control well should contain only the solvent and DPPH solution.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes. The purple DPPH solution will turn yellow in the presence of an antioxidant.
-
Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % Inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Chapter 4: Anticoagulant and Antimicrobial Activities
Anticoagulant Effects
The 4-hydroxycoumarin core is the foundational structure for classic oral anticoagulants like warfarin.[11][12] These compounds exert their effect by competitively inhibiting the Vitamin K epoxide reductase enzyme, which is crucial for the synthesis of clotting factors II, VII, IX, and X.[12][13] Several 3-aryl-4,7-dihydroxycoumarin derivatives have been investigated for this activity, with their efficacy measured by the increase in prothrombin time (PT) , a key indicator of blood clotting.[14][15] For instance, 7,8-dihydroxy-3-(4-methylphenyl)coumarin was shown to significantly increase PT in rat models compared to controls.[14]
Antimicrobial Spectrum
These derivatives also possess a broad spectrum of antimicrobial activity. They have demonstrated inhibitory potential against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[16][17][18][19] The compound 3-(2',4'-dihydroxyphenyl)-4,7-dihydroxy-2H-1-benzopyran-2-one, isolated from Asphodelus microcarpus, showed potent antimicrobial effects.[20] The mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[19][21]
| Organism Type | Species | Activity Metric | Result | Reference |
| Gram-positive | S. aureus | Zone of Inhibition | Significant | [16] |
| Gram-negative | P. aeruginosa | MIC | 15.62–31.25 µg/mL | [19] |
| Gram-negative | E. coli | Zone of Inhibition | Significant | [16] |
| Fungus | C. albicans | MIC | 7.81 µg/mL | [19] |
Chapter 5: Concluding Remarks and Future Horizons
The 3-aryl-4,7-dihydroxycoumarin scaffold is a testament to the power of targeted chemical design. The evidence overwhelmingly supports its status as a versatile platform for developing therapeutics against a host of human diseases. Its multi-pronged anticancer mechanisms, potent antioxidant and anti-inflammatory effects, and broad-spectrum antimicrobial and anticoagulant activities make it a high-priority candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Pharmacokinetic Optimization: While biologically active, the ADME/Tox profiles of most derivatives are not fully characterized.[22][23] Future work must prioritize optimizing metabolic stability and bioavailability.
-
Target Deconvolution: For many of the observed activities, especially anticancer effects, the precise molecular targets are not fully known. Advanced proteomics and chemoproteomics approaches can identify specific protein interactions.
-
Resistance-Aware Combinations: In oncology and infectious disease, combining these coumarin derivatives with existing therapies could overcome resistance mechanisms and enhance efficacy.
This guide has laid out the scientific foundation, validated protocols, and strategic insights necessary to harness the immense biological potential of 3-aryl-4,7-dihydroxycoumarin derivatives. The path from scaffold to clinical success is challenging, but for this class of compounds, it is a journey of exceptional promise.
References
- Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC. (n.d.).
- Effect of different C3-aryl substituents on the antioxidant activity of 4-hydroxycoumarin deriv
- A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016, February 1).
- (PDF) A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016, April 1).
- A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016, March 28).
- Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. (n.d.). Not available.
- Arylcoumarin and novel biscoumarin derivatives as potent inhibitors of human glutathione S-transferase. (2023, September 28). Taylor & Francis.
- Synthesis and structure of studied 3-arylcoumarin derivatives. i... (n.d.).
- Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. (2021, December 9). MDPI.
- Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. (2019, December 15). PubMed.
- Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents | Request PDF. (n.d.).
- ANTICOAGULANT ACTIVITY OF COUMARin DERIVATIVES | Request PDF. (n.d.).
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2022, January 8). Jordan Journal of Biological Sciences.
- DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (n.d.). Not available.
- Synthesis and Biological Evaluation of Novel 4,7-dihydroxycoumarin Derivatives as Anticancer Agents. (2019, July 15). PubMed.
- Antimicrobial arylcoumarins from Asphodelus microcarpus. (2009, April 29). Diva-portal.org.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC. (2025, October 23).
- The inhibitory potential of 4,7-dihydroxycoumarin derivatives on ROS-producing enzymes and direct HOO•/O2• - radical scavenging activity - a comprehensive kinetic DFT study | Request PDF. (n.d.).
- Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. (n.d.). Scirp.org.
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC. (n.d.).
- A Review on Anti-Tumor Mechanisms of Coumarins. (2020, December 3). Frontiers.
- Coumarin derivatives to be used as anticoagulants. (n.d.).
- Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Rel
- Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. (n.d.). Jetir.org.
- Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013, January 10). MDPI.
- Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. (2022, May 5). Journal of Applied Pharmaceutical Science.
- Coumarin derivatives as promising antibacterial agent(s). (2020, September 26). Arabian Journal of Chemistry.
- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
- Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man | Semantic Scholar. (n.d.). Semantic Scholar.
- Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Deriv
- A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics | Mapana Journal of Sciences. (2025, April 5). Not available.
- Main pharmacokinetic parameters for coumarin (COU), 7-hydroxycoumarin (7-HCOU) and o-coumaric acid (OCA) in human plasma after oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin (n = 5).. (2015, March 9). Public Library of Science.
Sources
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
- 3. jetir.org [jetir.org]
- 4. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives [opensciencepublications.com]
- 9. opensciencepublications.com [opensciencepublications.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpamc.com [ajpamc.com]
- 12. WO2002085882A1 - Coumarin derivatives to be used as anticoagulants - Google Patents [patents.google.com]
- 13. jms.mabjournal.com [jms.mabjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial arylcoumarins from Asphodelus microcarpus [diva-portal.org]
- 21. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics | Mapana Journal of Sciences [journals.christuniversity.in]
The Bromine Advantage: A Technical Guide to Brominated Coumarins in Drug Discovery
Abstract
The coumarin scaffold, a privileged benzopyrone structure found in numerous natural products, is a cornerstone of medicinal chemistry.[1][2] Its inherent biological activities, ranging from anticancer to anticoagulant effects, make it an attractive starting point for drug development.[2][3][4] A key strategy for enhancing the therapeutic potential of this scaffold is halogenation, with bromine substitution emerging as a particularly effective modification. This technical guide provides an in-depth analysis of how the incorporation of bromine atoms into the coumarin nucleus profoundly influences its biological activity. We will explore the structure-activity relationships (SAR) governing anticancer, antimicrobial, and anticoagulant properties, supported by quantitative data and detailed experimental workflows for researchers in the field.
The Rationale for Bromination in Coumarin Scaffolds
The introduction of a bromine atom is a strategic decision in medicinal chemistry, not merely an arbitrary addition. Bromine's unique physicochemical properties offer several advantages:
-
Enhanced Lipophilicity: Bromine is a lipophilic atom. Its incorporation into the coumarin ring system generally increases the overall lipophilicity of the molecule.[1][5] This can improve the compound's ability to cross cellular membranes, a critical step for reaching intracellular targets.[5]
-
Modulated Electronic Properties: As an electron-withdrawing group, bromine alters the electron density distribution across the coumarin scaffold.[1] This modification can influence how the molecule interacts with biological targets, such as the active sites of enzymes or receptors.
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule.[6][7] This directional interaction can enhance binding affinity and selectivity for a specific target, a concept that is gaining significant traction in drug design.[5][6][8]
These factors collectively contribute to the observed enhancements in the biological profiles of brominated coumarins compared to their non-halogenated parent compounds.
Influence of Bromine Substitution on Biological Activities
The position of the bromine atom on the coumarin ring is not trivial; it is a critical determinant of the type and potency of the biological activity observed.[1]
Anticancer Activity
The anticancer potential of coumarins can be significantly amplified by bromine substitution, with specific positions on the ring showing distinct effects.[1]
-
Positions C6 and C8: Dibromination at the C6 and C8 positions has been shown to impart significant cytotoxic potential, particularly against prostate cancer cells.[1] For instance, the compound 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile exhibited potent antiproliferative effects against thyroid cancer cells, inducing apoptosis.[5][9]
-
Position C6: A single bromine atom at the C6 position has been associated with remarkable cytotoxicity. One 6-bromo-coumarin derivative demonstrated an exceptionally low IC50 value of 0.0136 µM against the MCF-7 breast cancer cell line.[1]
-
Position C7: Bromine at the C7 position has also been shown to be favorable for anticancer activity. A coumarin-indole hybrid with a bromine at C7 showed excellent dose-dependent activity against MCF-7 cells.[1] Another study found that a 7-bromo substituted derivative was 10-fold more potent than the non-brominated parent compound against A549 lung cancer cells.[10]
-
Position C3: The 3-position is another key site for modification. 3-(Bromoacetyl)coumarins are not only bioactive in their own right but also serve as versatile building blocks for synthesizing more complex heterocyclic systems with antiproliferative properties.[11][12][13][14]
Table 1: Anticancer Activity of Selected Brominated Coumarins
| Compound ID/Description | Bromine Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-coumarin hybrid | C6, C8 | DU145 (Prostate) | 44.0 | [1] |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | C6, C8 | TPC-1 (Thyroid) | Potent | [5][9] |
| 6-bromo-coumarin derivative (2b) | C6 | MCF-7 (Breast) | 0.0136 | [1] |
| 7-bromo-3-(coumarin-3-yl)-acrolein (5d) | C7 | A549 (Lung) | 0.87 | [10] |
| Difluoroalkylated coumarin (3l) | C3 | Huh-7 (Liver) | 4.6 | [15] |
| Difluoroalkylated coumarin (3l) | C3 | A549 (Lung) | 6.8 | [15] |
Antimicrobial Activity
Bromination is a well-established strategy for boosting the antimicrobial effects of coumarins against a spectrum of bacteria and fungi.[1] The increased lipophilicity conferred by bromine is often cited as a key reason for this enhancement, facilitating penetration of microbial cell walls.[1][2]
-
Broad-Spectrum Activity: Bromo-substitutions at the C6 and C8 positions have been linked to broad-spectrum antibacterial activity.[1]
-
Gram-Positive and Gram-Negative Bacteria: 3-(2-bromoacetyl)-2H-chromen-2-one and its dibromo-analogue have demonstrated growth inhibition against a range of bacteria, including Bacillus cereus, Bacillus coagulans, Streptococcus faecalis, and Escherichia coli.[16]
-
Structure-Activity Insights: Studies have shown that while an ether linkage and a bromine atom can enhance antibacterial activity, the presence of an additional coumarin unit (forming a bis-coumarin) may reduce it.[17] Conversely, bis-coumarins have shown improved antifungal activity.[17] 3-Acetyl-4-hydroxy-7-acetamino-8-bromo-coumarin was identified as having a particularly broad and effective antimicrobial spectrum against molds, yeasts, and bacteria.[18]
Anticoagulant Activity
The most famous coumarin derivative, warfarin, is a potent anticoagulant. The anticoagulant activity of coumarins is intrinsically linked to the 4-hydroxy substitution, which is crucial for inhibiting vitamin K epoxide reductase.[19] Bromine substitution can further modulate this activity.
-
Potentiation of Activity: A study revealed that a 4-(3-bromo-phenyl) substituted 4-hydroxycoumarin derivative exhibited higher anticoagulant activity (measured by prothrombin time) than warfarin itself.
-
SAR for Anticoagulation: 3,3'-Alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have been shown to be potent anticoagulants in vitro, highlighting the positive influence of the C6 bromine in this context.[19] This suggests that while the 4-hydroxy group is essential, strategic bromination can significantly enhance the desired therapeutic effect.
Structure-Activity Relationship (SAR) Summary
The biological activity of a brominated coumarin is a direct consequence of the position of the bromine atom. The following diagram summarizes the general trends observed.
Caption: Structure-Activity Relationship (SAR) of Brominated Coumarins.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of brominated coumarins.
Example Synthesis: Electrophilic Bromination of 3-Acetylcoumarin
This protocol describes a common method for introducing a bromine atom to a pre-formed coumarin derivative.[20][21]
Objective: To synthesize 3-(bromoacetyl)-6-bromo-2H-chromen-2-one.
Materials:
-
3-acetyl-6-bromo coumarin (0.1 mol)
-
Bromine (0.1 mol)
-
Alcohol-free Chloroform (20 mL)
-
Cold Ether
-
Water bath, Round-bottom flask, filtration apparatus
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Dissolve 3-acetyl-6-bromo coumarin (0.1 mol) in 20 mL of alcohol-free chloroform in a round-bottom flask.
-
Slowly add bromine (0.1 mol) to the solution with intermittent shaking.
-
Heat the reaction mixture on a water bath for 20 minutes to facilitate the reaction and help remove the hydrogen bromide (HBr) gas byproduct.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid product.
-
Wash the collected solid with cold ether to remove impurities.
-
Dry the final product, 3-(bromoacetyl)-6-bromo-2H-chromen-2-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a brominated coumarin against a cancer cell line (e.g., MCF-7).
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Future Perspectives and Conclusion
References
- The Influence of Bromination on the Biological Activity of Coumarins: A Comparative Guide - Benchchem. (n.d.).
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Publishing. (2021).
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Publishing. (2021).
- Natural and synthetic coumarins as potential anticancer agents - JOCPR. (n.d.).
- Exploring the dynamics of halogen and hydrogen bonds in halogenated coumarins | Request PDF - ResearchGate. (n.d.).
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sci. (2022).
- Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC - NIH. (n.d.).
- Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC - NIH. (n.d.).
- Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane - Taylor & Francis. (2024).
- The anticancer activity of bromo coumarin (2) against human breast cancer cell lines, MCF-7 - ResearchGate. (n.d.).
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC. (n.d.).
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.).
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers. (2023).
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC. (n.d.).
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - Semantic Scholar. (n.d.).
- Synthesis, Docking and Antimicrobial Activity of Some New Coumarin Incorporated Thiazole Derivatives | Journal of Pharmaceutical Research International. (2021).
- Synthesis of the Coumarin Derivatives and their Antibacterial Activities - J-Stage. (n.d.).
- Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins - ACS Publications. (2006).
- Novel Coumarin Derivatives with Expected Biological Activity - MDPI. (2000).
- Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids - PMC. (n.d.).
- (PDF) Antimicrobial and antioxidant activities of substituted halogenated coumarins. (n.d.).
- Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - MDPI. (2024).
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
- Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity - MDPI. (2019).
- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. (2024).
- Biological Activities of Synthetic Coumarin Derivatives - DUT Open Scholar. (n.d.).
- Antimicrobial and antioxidant activities of substituted halogenated coumarins - DUT Open Scholar. (2014).
- Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (n.d.).
- Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (n.d.).
- Structure-activity relationship of compounds 2, 5, 11, and 15. - ResearchGate. (n.d.).
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC. (n.d.).
- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design | Journal of Chemical Information and Modeling - ACS Publications. (2020).
- Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins - ACS Publications. (2006).
- Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed. (2021).
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC. (n.d.).
- Coumarin heterocyclic derivatives: chemical synthesis and biological activity - RSC Publishing. (2015).
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - MDPI. (2017).
- The structure and pharmacological functions of coumarins and their derivatives. (2015).
- Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen. (n.d.).
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES - MAB Journal. (2022).
- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 11. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 13. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of the Coumarin Derivatives and their Antibacterial Activities [jstage.jst.go.jp]
- 19. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openscholar.dut.ac.za [openscholar.dut.ac.za]
Synthesis protocol for 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
Application Note: Synthesis and Mechanistic Evaluation of 3-(4-Bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
Executive Summary
3-Aryl-4-hydroxycoumarins (neoflavonoids) represent a privileged scaffold in medicinal chemistry, exhibiting profound anticoagulant, anticancer, and antioxidant activities[1]. The introduction of a 4-bromophenyl group at the C3 position and hydroxyl groups at C4 and C7 significantly enhances the pharmacological profile of the coumarin core by increasing lipophilicity and providing key hydrogen-bonding donor/acceptor sites. This application note details a robust, two-step, self-validating synthetic protocol for 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, optimized for high yield, regioselectivity, and operational simplicity.
Synthetic Strategy and Mechanistic Causality
Traditional methods for synthesizing 3-arylcoumarins often require harsh thermal conditions, toxic reagents, or expensive catalysts, which limits their applicability and frequently yields complex mixtures when applied to highly oxygenated substrates[2]. To circumvent these limitations, we employ a highly controlled two-step approach utilizing a base-promoted Dieckmann-type cyclization[3]:
-
Step 1: Friedel-Crafts Acylation (Deoxybenzoin Formation). Resorcinol is reacted with 4-bromophenylacetic acid using boron trifluoride etherate (BF3·Et2O) as both the solvent and Lewis acid catalyst.
-
Causality: BF3·Et2O selectively activates the carboxylic acid to form an acylium ion equivalent, directing the electrophilic attack exclusively to the electron-rich C4 position of resorcinol (para to the primary hydroxyl). This specific coordination prevents non-selective O-acylation and polyacylation, ensuring high regiochemical fidelity.
-
-
Step 2: Base-Mediated Cyclization. The resulting deoxybenzoin intermediate (1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone) is treated with ethyl chloroformate and anhydrous potassium carbonate (K2CO3) in refluxing acetone[4].
-
Causality: The mild K2CO3 base selectively deprotonates the more acidic ortho-hydroxyl group, which subsequently attacks the electrophilic center of ethyl chloroformate to form an O-ethoxycarbonyl intermediate. The basic conditions then drive an intramolecular condensation between the activated benzylic methylene protons and the newly formed carbonate carbonyl, yielding the 4-hydroxycoumarin ring with the expulsion of ethanol[4].
-
Experimental Protocols
Self-Validating System Note: This protocol incorporates in-process thin-layer chromatography (TLC) monitoring and specific colorimetric shifts to ensure each mechanistic step is successful before proceeding to the next.
Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, add resorcinol (1.10 g, 10 mmol) and 4-bromophenylacetic acid (2.15 g, 10 mmol).
-
Catalyst Addition: Slowly add BF3·Et2O (10 mL) via syringe. (Caution: BF3·Et2O is highly corrosive and moisture-sensitive; perform strictly in a fume hood).
-
Reaction: Heat the homogeneous mixture to 90 °C using an oil bath for 3 hours. The solution will transition from pale yellow to deep orange, visually validating the formation of the boron-chelated intermediate.
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it into 100 mL of an ice-water mixture containing 10% sodium acetate. Stir vigorously for 1 hour to hydrolyze the boron complex.
-
Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual resorcinol and water-soluble boron salts.
-
Purification: Recrystallize from aqueous ethanol to afford the pure deoxybenzoin intermediate as pale yellow needles.
Step 2: Cyclization to 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the deoxybenzoin intermediate (1.53 g, 5 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add finely pulverized anhydrous K2CO3 (2.76 g, 20 mmol). Stir for 15 minutes at room temperature to initiate phenoxide formation (the solution will turn bright yellow, validating deprotonation).
-
Cyclization: Add ethyl chloroformate (1.4 mL, 15 mmol) dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. Monitor via TLC (Hexane:EtOAc 6:4). The disappearance of the yellow color and the formation of a dense white suspension (KCl/K2CO3) indicates reaction completion.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Acidification: Dissolve the concentrated residue in 30 mL of distilled water and acidify to pH 2 using 2M HCl. The target coumarin will immediately precipitate as a dense solid.
-
Final Purification: Filter under vacuum, wash with cold water, and recrystallize from methanol to yield the target compound as an off-white powder.
Quantitative Data & Optimization Matrix
To ensure reproducibility and highlight the necessity of the chosen parameters, the following table summarizes the optimization data for the critical cyclization step (Step 2).
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Ethyl chloroformate / K2CO3 | Acetone | 60 | 6 | 88 | Optimal conditions; complete conversion, high purity. |
| Diethyl carbonate / NaOEt | Ethanol | 78 | 12 | 65 | Competing transesterification lowers overall yield. |
| Ethyl chloroformate / Et3N | CH2Cl2 | 40 | 24 | 42 | Weak organic base is insufficient for complete Dieckmann cyclization. |
| POCl3 / ZnCl2 (Direct Method) | Toluene | 110 | 8 | 35 | Direct condensation yields complex, difficult-to-separate oligomeric mixtures. |
Pathway Visualization
Synthetic workflow for 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one via deoxybenzoin.
References
-
[1] One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. nih.gov. 1
-
[3] Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. nih.gov.3
-
[2] Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. organic-chemistry.org. 2
-
[4] Application of Aryllead(IV) Derivatives to the Preparation of 3-Aryl-4-hydroxy-1-benzopyran-2-ones. researchgate.net. 4
Sources
- 1. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins [organic-chemistry.org]
- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pechmann Condensation for the Synthesis of 4,7-Dihydroxycoumarin: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, 4,7-dihydroxycoumarin and its derivatives have garnered significant interest for their potential as anticancer, antioxidant, and anti-inflammatory agents.[2][4][5] The Pechmann condensation, a classic named reaction in organic chemistry, remains one of the most efficient and straightforward methods for the synthesis of coumarins from simple phenolic precursors.[6][7][8] This guide provides a detailed exploration of the Pechmann condensation for the synthesis of 4,7-dihydroxycoumarin, offering in-depth mechanistic insights, a comparative analysis of catalytic systems, and comprehensive experimental protocols.
The Pechmann Condensation: A Mechanistic Overview
Discovered by German chemist Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][7] The synthesis of 4,7-dihydroxycoumarin is typically achieved through the reaction of resorcinol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.[9] The reaction mechanism proceeds through a series of well-defined steps:
-
Transesterification: The initial step involves the acid-catalyzed transesterification of the β-keto ester with the phenol.[1][7]
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then attacks the keto-carbonyl group in an intramolecular fashion, leading to the formation of a new heterocyclic ring.[9]
-
Dehydration: The final step is the elimination of a water molecule to yield the stable and aromatic coumarin ring system.[1][7]
Caption: Mechanism of the Pechmann Condensation for 4,7-Dihydroxycoumarin Synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter in the Pechmann condensation, significantly influencing reaction times, yields, and environmental impact. While traditional methods rely on strong Brønsted acids, a variety of modern heterogeneous and "green" catalysts have been developed to offer improved performance and sustainability.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | Concentrated H₂SO₄, Methanesulfonic acid | High catalytic activity, readily available, low cost.[6][10] | Corrosive, difficult to handle, generates acidic waste, can lead to side reactions.[10] |
| Heterogeneous Solid Acids | Amberlyst-15, Silica-supported sulfuric acid, Zeolites | Reusable, easily separated from the reaction mixture, milder reaction conditions, reduced environmental impact.[6][10][11] | Can have lower activity than homogeneous catalysts, potential for catalyst poisoning.[11] |
| Lewis Acids | AlCl₃, ZnCl₂, InCl₃, SnCl₂·2H₂O | Can be effective for less reactive phenols, some can be used in solvent-free conditions.[12][13] | Often require anhydrous conditions, can be moisture-sensitive, may require stoichiometric amounts. |
| "Green" Catalysts | Ionic liquids, Cellulose sulfuric acid | Environmentally benign, often reusable, can lead to high yields under mild conditions.[14][15] | Can be expensive, may require specialized handling procedures. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 4,7-dihydroxycoumarin derivative, 7-hydroxy-4-methylcoumarin, using both a traditional homogeneous catalyst and a modern heterogeneous catalyst. The synthesis of 7-hydroxy-4-methylcoumarin is a widely cited example of the Pechmann condensation using resorcinol and ethyl acetoacetate.
Safety Precautions:
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[16][17] Always handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Resorcinol: Harmful if swallowed or in contact with skin. It can cause serious eye irritation. Handle with appropriate PPE.
-
Organic Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from open flames and ignition sources.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using Concentrated Sulfuric Acid
Materials and Equipment:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Beakers, magnetic stirrer, stir bar, ice bath, Buchner funnel, filter paper
Procedure:
-
In a beaker, cool 50 mL of concentrated sulfuric acid to below 10°C using an ice bath.
-
Slowly add a pre-mixed solution of 5 g of resorcinol in 6.75 mL of ethyl acetoacetate to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise significantly. The addition should be done dropwise over approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly come to room temperature and then let it stand overnight.
-
The following day, pour the reaction mixture into a large beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the product by recrystallization from ethanol to obtain colorless crystals.
Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin using Amberlyst-15 (A Heterogeneous Catalyst)
Materials and Equipment:
-
Resorcinol
-
Ethyl acetoacetate
-
Amberlyst-15
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, stir bar
-
Ethyl acetate (for work-up)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).[18]
-
Heat the reaction mixture in an oil bath at 110°C with continuous stirring for the required time (monitor by TLC).[18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.[6]
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.[6][18]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the solid residue by recrystallization from ethanol.
Caption: General Experimental Workflow for Pechmann Condensation.
Applications of 4,7-Dihydroxycoumarin in Drug Development
The 4,7-dihydroxycoumarin scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the synthesis of novel 4,7-dihydroxycoumarin derivatives with potent cytotoxic effects against various cancer cell lines.[4] Some of these compounds have been shown to induce cell cycle arrest and inhibit tubulin polymerization, key mechanisms in cancer therapy.[4]
-
Antioxidant Properties: The phenolic hydroxyl groups in 4,7-dihydroxycoumarin contribute to its antioxidant activity. Derivatives of this compound have been investigated for their ability to scavenge free radicals, which is beneficial in combating oxidative stress-related diseases.[5]
-
Anticoagulant Activity: While 4-hydroxycoumarins are famously known for their anticoagulant properties (e.g., warfarin), the dihydroxy-substituted coumarins also serve as a basis for the development of new anticoagulant agents.[2]
-
Antimicrobial and Anti-inflammatory Effects: The coumarin nucleus is associated with a broad spectrum of antimicrobial and anti-inflammatory activities, and 4,7-dihydroxycoumarin derivatives are no exception.[1][2][3]
References
-
Jadhav, N. H., Sakate, S. S., Rasal, N. K., Shinde, D. R., & Pawar, R. A. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 5(25), 15467–15477. Available at: [Link]
-
Pechmann condensation. In Wikipedia. Available at: [Link]
-
Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. International Journal of Advanced Research in Chemical Science, 4(9), 1-5. Available at: [Link]
-
Kuarm, B. S., Madhav, J. V., Laxmi, S. V., Rajitha, B., Reddy, Y. T., Reddy, P. N., & Crooks, P. A. (2010). Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst. Synthetic Communications, 40(22), 3381–3387. Available at: [Link]
-
Rad-Moghadam, K., & Montazeri, N. (2009). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry, 21(1), 499-503. Available at: [Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Dies, A. M. (2019). Synthesis and Biological Evaluation of Novel 4,7-dihydroxycoumarin Derivatives as Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1819–1824. Available at: [Link]
-
Resorcinol sulfuric acid. PubChem. Available at: [Link]
-
Tural, S., Tumer, F., Turgut-Balik, D., & Koksal, H. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Comptes Rendus Chimie, 24(2), 1-13. Available at: [Link]
-
Sulphuric Acid Safety Data Sheet. Available at: [Link]
-
COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. Scholarly Research Journal for Interdisciplinary Studies. Available at: [Link]
-
Moraes, M. C., da Silva, A. B., de Souza, R. O. M. A., & da Silva, F. de C. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. Available at: [Link]
-
Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi. Available at: [Link]
-
Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology, 9(4), 435-440. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Research, 8(8), 123-128. Available at: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. RASĀYAN Journal of Chemistry, 15(2), 1234-1240. Available at: [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer. Molecules, 28(9), 3899. Available at: [Link]
-
Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 22(24), 13292. Available at: [Link]
-
Sulfuric acid 3 percent - SAFETY DATA SHEET. Agilent. Available at: [Link]
-
Safety Data Sheet: sulphuric acid ... %. Available at: [Link]
-
Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega, 8(49), 46904–46913. Available at: [Link]
-
Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com. Available at: [Link]
-
4,7-DIHYDROXYCOUMARIN. RayBiotech. Available at: [Link]
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Antioxidants, 11(11), 2244. Available at: [Link]
-
Patil, S. A., Kandathil, V., Sobha, A., Somappa, S. B., Feldman, M. R., Bugarin, A., & Patil, S. A. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5275. Available at: [Link]
-
Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 22(24), 13292. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]
- 6. benchchem.com [benchchem.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. fishersci.com [fishersci.com]
- 17. teck.com [teck.com]
- 18. scispace.com [scispace.com]
The Suzuki-Miyaura Coupling: A Powerful Strategy for the Synthesis of 3-Arylcoumarins
Introduction: The Significance of the 3-Arylcoumarin Scaffold
The 3-arylcoumarin motif is a privileged scaffold in medicinal chemistry and materials science. These compounds are not just naturally occurring secondary metabolites but also serve as the core structure for a multitude of synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] Researchers have extensively documented their potential as anticancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective agents.[1][2][4][5] The biological efficacy of these molecules is often intricately linked to the nature and substitution pattern of the aryl group at the C-3 position of the coumarin ring.[1] Consequently, the development of efficient and versatile synthetic methods to access a diverse library of 3-arylcoumarins is of paramount importance for drug discovery and development professionals.
Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and widely adopted methods for forging the critical C-C bond between the coumarin core and an aryl group.[6][7][8] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[7][9] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for 3-arylcoumarin synthesis, covering the underlying mechanism, a detailed experimental protocol, and critical insights for successful implementation.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organohalide (or pseudohalide) with an organoboron compound.[10][11] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which is often generated in situ from a Palladium(II) precatalyst. This active Pd(0) species reacts with the 3-halocoumarin (e.g., 3-bromocoumarin or 3-chlorocoumarin) in an oxidative addition step. This breaks the carbon-halogen bond and forms a new organopalladium(II) intermediate.[10][11] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[12][13]
-
Transmetalation : This is the step where the aryl group is transferred from the boron atom to the palladium center. For this to occur, the organoboron species, typically an arylboronic acid, must be activated by a base.[10][14] The base reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex).[10] This activated species then reacts with the Pd(II) intermediate from the previous step, displacing the halide and forming a diarylpalladium(II) complex. The exact mechanism of transmetalation is complex but this activation by base is universally recognized as essential.[10]
-
Reductive Elimination : In the final step, the newly formed diarylpalladium(II) complex undergoes reductive elimination. The two organic ligands (the coumarin and the aryl group) couple to form the final 3-arylcoumarin product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[10][11] The properties of the ligands, often bulky and electron-rich phosphines, play a crucial role in promoting this step.[10]
Catalytic Cycle for 3-Arylcoumarin Synthesis
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 3-Phenylcoumarin
This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of a 3-halocoumarin with an arylboronic acid. The specific reactants and conditions can be adapted for various substituted analogs.
Materials and Reagents
-
Coupling Partners :
-
3-Bromocoumarin (1.0 eq.)
-
Phenylboronic acid (1.2 - 1.5 eq.)
-
-
Catalyst System :
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., PCy₃, SPhos) if using a Pd(II) source (2-6 mol%)[15]
-
-
Base :
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
-
Solvent :
-
A degassed mixture of Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water or DMF.[16]
-
Experimental Procedure
-
Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromocoumarin, phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Expert Insight : The choice of palladium source is flexible. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Using a precatalyst with a separate ligand allows for greater modularity and optimization.[11] The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and substrate scope, especially for less reactive chlorides.[15]
-
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Explanation : The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields. Maintaining an inert atmosphere throughout the reaction is critical for catalytic efficiency.
-
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Expert Insight : Solvents must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
-
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[17]
-
Trustworthiness Check : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting 3-bromocoumarin spot is a key indicator of reaction completion. Typical reaction times can range from 2 to 24 hours.
-
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).
-
Causality Explanation : The initial water dilution helps to dissolve the inorganic salts (base and boronic acid byproducts). The extraction with ethyl acetate transfers the desired organic product from the aqueous phase to the organic phase.
-
-
Purification : Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Expert Insight : The crude product will likely contain residual catalyst and byproducts. Purification is typically achieved by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Data Presentation: Scope of the Reaction
The Suzuki-Miyaura coupling is highly versatile for 3-arylcoumarin synthesis, accommodating a wide range of functional groups on the arylboronic acid partner.
| Entry | 3-Halocoumarin | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Chlorocoumarin | Phenylboronic acid | Pd-salen (0.5 mol%) | K₂CO₃ | DMF | Good | [17] |
| 2 | 3-Bromocoumarin | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | [18] |
| 3 | 3-Bromocoumarin | 4-Fluorophenylboronic acid | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | DMF | High | [7] |
| 4 | 6-Bromocoumarin | Naphthalene-1-boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Water | 91% | [6] |
| 5 | 3-Bromocoumarin | Pyridine-3-boronic acid | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | DMF | Good | [7] |
Note: "Good" and "High" yields are qualitative descriptors from the source literature where specific percentages were not provided in the abstract.
Experimental Workflow Diagram
Caption: Step-by-step workflow for 3-arylcoumarin synthesis.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and its application to the production of 3-arylcoumarins is a testament to its power and reliability. The reaction's tolerance for diverse functionalities allows for the rapid generation of molecular complexity, which is indispensable for building libraries of potential drug candidates. As catalysis science advances, we can anticipate the development of even more efficient, sustainable, and cost-effective catalytic systems, including those that utilize greener solvents or operate at lower catalyst loadings, further enhancing the utility of this remarkable transformation in both academic and industrial research.[6][19][20]
References
-
Musa, M. A., et al. (2018). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PMC. [Link]
-
ResearchGate. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
MDPI. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. [Link]
-
Taylor & Francis Online. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Taylor & Francis Online. [Link]
-
MDPI. (2024). Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. MDPI. [Link]
-
PMC. (2018). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PMC. [Link]
-
ResearchGate. (2025). 3-Arylcoumarins: Synthesis and potent anti-inflammatory activity. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
PMC. (n.d.). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. PMC. [Link]
-
Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]
-
PubMed. (2016). Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity. PubMed. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
PMC. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. [Link]
-
PMC. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC. [Link]
-
ResearchGate. (n.d.). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Recent advances in the design and synthesis of coumarins and their derivatives via Suzuki–Miyaura reaction (2002–2024). ResearchGate. [Link]
-
ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]
-
MDPI. (2022). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Royal Society of Chemistry. [Link]
-
PMC. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of Synthesized Coumarin Derivatives
Welcome to the Technical Support Center for Coumarin Derivative Synthesis and Purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of obtaining high-purity coumarin compounds. We understand that achieving the desired level of purity is paramount for reliable downstream applications, from biological assays to materials science.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Our goal is to empower you with the knowledge to not only solve common purification challenges but also to proactively design more efficient and effective purification strategies.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues that can arise during the purification of coumarin derivatives. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Low Purity After Initial Work-up (e.g., Precipitation/Crystallization) | 1. Incomplete Reaction: Unreacted starting materials, such as salicylaldehydes or phenols, remain in the crude product.[1] 2. Formation of Soluble Side Products: The chosen synthesis route (e.g., Pechmann, Knoevenagel) can generate byproducts with similar solubility to the target coumarin.[2][3] | 1. Acid-Base Washing: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic starting materials or byproducts. Follow with a water wash to remove residual base and salts. This is particularly effective for removing unreacted phenols or acidic catalysts.[4] 2. Strategic Recrystallization: If the initial crystallization yields low purity, a different solvent system is required. The principle of recrystallization relies on the differential solubility of the compound and impurities at different temperatures.[2][5] Experiment with mixed solvent systems (e.g., ethanol/water, methanol/water, ethyl acetate/hexane) to find the optimal balance where the desired compound is highly soluble when hot and poorly soluble when cold, while impurities remain in solution.[4][5][6] |
| Multiple Spots Observed on Thin-Layer Chromatography (TLC) After Column Chromatography | 1. Co-elution of Impurities: An impurity has a polarity very similar to the target coumarin, causing them to travel down the column at the same rate.[4] 2. Inappropriate Stationary Phase: Silica gel may not be the optimal stationary phase for resolving your specific mixture of compounds. | 1. Optimize Mobile Phase Polarity: A slight adjustment to the eluent polarity can significantly improve separation. A common strategy is to use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds with very similar Rf values.[4][7] 2. Change the Adsorbent: If optimizing the mobile phase on silica gel fails, consider using a different stationary phase like neutral or acidic alumina, which offers different selectivity.[4][8] 3. High-Resolution Techniques: For extremely challenging separations, preparative TLC or preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve baseline separation.[4][7] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can disrupt the formation of a crystal lattice, resulting in an oily product.[4] 2. Low Melting Point: The pure compound may naturally be an oil or have a very low melting point.[4] | 1. Further Purification: The most common cause is impurity. Subject the oily product to column chromatography to remove contaminants.[4] 2. Trituration: This technique can induce crystallization. Add a small amount of a solvent in which your desired product is insoluble or sparingly soluble, but the impurities are soluble. Stir or sonicate the mixture. This will wash away the impurities and often encourages the pure product to solidify.[4] 3. Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution of your oily product. The seed crystal will act as a template for crystal growth.[4] |
| Poor Recovery After Recrystallization | 1. High Solubility in Cold Solvent: The chosen solvent is too effective at dissolving the coumarin, even at low temperatures, leading to significant product loss in the mother liquor.[4][5] 2. Premature Crystallization: The compound crystallizes too quickly from the hot solution, trapping impurities within the crystals. | 1. Solvent System Re-evaluation: Test different solvent systems to find one with a steeper solubility curve (high solubility when hot, very low solubility when cold).[4] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.[4] Rapid crashing out of solution often leads to lower purity and recovery. |
| Altered Spectroscopic Data (e.g., Fluorescence Quenching, Shifted NMR Peaks) | 1. Residual Acidic or Basic Impurities: Trace amounts of acid or base from the synthesis or work-up can significantly impact the electronic environment of the coumarin, affecting its fluorescence and other spectroscopic properties.[4] | 1. Neutralizing Wash: Dissolve the purified product in an organic solvent and wash thoroughly with deionized water or a neutral buffer to remove any remaining acidic or basic residues. 2. Re-purification: If a simple wash is insufficient, re-purification by column chromatography or recrystallization may be necessary to remove the offending impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in coumarin synthesis?
A1: Impurities are highly dependent on the synthetic route. For Pechmann condensations, common impurities include unreacted phenol and β-ketoester starting materials, as well as potential regioisomers if an unsymmetrical phenol is used.[2][3] In Knoevenagel condensations, unreacted salicylaldehyde and the active methylene compound are frequent contaminants.[1][9] Side-products from self-condensation of starting materials can also occur.
Q2: How do I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the nature of the impurities.
-
Recrystallization is ideal when the desired coumarin is the major component and the impurities have significantly different solubility profiles.[2][5] It is a highly effective method for removing small amounts of impurities from a large amount of product.
-
Column chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility but different polarity compared to the desired product.[7][10][8] It is often used for the initial cleanup of a crude reaction mixture.[4]
Q3: What is a good starting point for a column chromatography solvent system for a moderately polar coumarin derivative?
A3: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for silica gel chromatography of coumarins.[2][10] A good starting point is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. You can then run the column with a slightly less polar mixture and gradually increase the polarity to elute your compound.[4]
Q4: My coumarin derivative is fluorescent. How can this property aid in purification?
A4: The native fluorescence of many coumarins is a significant advantage. During column chromatography, fractions can be quickly checked for the presence of the product using a UV lamp (typically 366 nm), where the desired compound will often appear as a bright fluorescent spot.[2] This allows for rapid identification of the product-containing fractions. Similarly, on a TLC plate, the fluorescent spot of the coumarin can be easily distinguished from non-fluorescent impurities.[11]
Q5: What are the essential analytical techniques to confirm the purity of my final coumarin product?
A5: A combination of techniques is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can reveal the presence of proton-containing impurities.[12]
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized coumarin.[12]
-
Thin-Layer Chromatography (TLC): A quick and easy method for a qualitative assessment of purity and for monitoring the progress of a reaction or chromatographic separation.[2][11]
Experimental Protocols
Protocol 1: Purification of a Crude Coumarin Derivative by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying a crude coumarin product using flash column chromatography.
-
Preparation of the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel (230-400 mesh) and then add the dissolved crude product.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" method often results in better separation.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.[10]
-
-
Loading and Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC, visualizing under UV light to identify the fractions containing the pure coumarin derivative.[2]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is for purifying a solid coumarin derivative that is contaminated with small amounts of impurities.
-
Solvent Selection:
-
Dissolution:
-
Place the crude coumarin in a flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation and Isolation:
-
Allow the flask to cool slowly to room temperature. Crystals should form as the solubility of the coumarin decreases.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[13]
-
Visualizations
Caption: General workflow for the purification of coumarins.
Caption: Troubleshooting decision tree for coumarin purification.
References
-
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022). IntechOpen. Available at: [Link]
-
What are the techniques that can be use to purify coumarins ?. (2022). ResearchGate. Available at: [Link]
-
Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. (n.d.). AKJournals. Available at: [Link]
-
Coumarins in Spirit Beverages: Sources, Quantification, and Their Involvement in Quality, Authenticity and Food Safety. (2024). MDPI. Available at: [Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). Zenodo. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). MDPI. Available at: [Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. Available at: [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). MDPI. Available at: [Link]
-
Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023). ACS Omega. Available at: [Link]
-
Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. (2019). PMC. Available at: [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies. Available at: [Link]
-
25 Coumarins – Analytical and Preparative Techniques. (2014). ResearchGate. Available at: [Link]
-
Coumarin 120 - crystallization experiments leading to a new type of polymorphism. (n.d.). IUCr Journals. Available at: [Link]
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2014). ResearchGate. Available at: [Link]
-
Coumarin Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]
-
Coumarin dibromide. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. (2024). MDPI. Available at: [Link]
-
Synthesis of the Coumarin Core. (2022). Encyclopedia.pub. Available at: [Link]
-
Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. (2024). Journal of Synthetic Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications | IntechOpen [intechopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Dihydroxycoumarin Stability in Aqueous Solutions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of dihydroxycoumarins—such as Esculetin (6,7-dihydroxycoumarin), Daphnetin (7,8-dihydroxycoumarin), and Fraxetin—during in vitro assays. These catechol-containing coumarins are highly redox-active.
This guide is designed to move beyond basic instructions by providing the mechanistic causality behind compound instability and establishing self-validating protocols . By understanding the physical chemistry of these molecules, you can ensure absolute reproducibility in your drug development and biological assays.
Part 1: Mechanistic Insights & FAQs
Q1: Why does my esculetin solution turn dark and lose biological activity within hours in physiological buffers? A1: Dihydroxycoumarins undergo rapid auto-oxidation in aqueous environments, particularly as the pH approaches or exceeds their pKa. For instance, esculetin has a pKa of approximately 7.37[1]. At a physiological pH of 7.4, a significant fraction of the molecule is deprotonated. The resulting phenolate anions are highly susceptible to oxidation by dissolved oxygen, forming reactive quinone intermediates that subsequently polymerize into dark-colored dimers or oligomers[2]. To prevent this, working solutions must be prepared freshly or maintained under anaerobic conditions.
Q2: Can I improve the aqueous solubility by simply raising the pH of the buffer? A2: While raising the pH (e.g., to 8.5) deprotonates the phenolic hydroxyl groups and dramatically increases solubility, it exponentially accelerates oxidative degradation[2]. The degradation rate of coumarins like fraxetin and esculetin increases more than proportionally with concentration under alkaline conditions[2]. If alkaline dissolution is strictly necessary for your workflow, it must be performed under anoxic conditions (e.g., continuous N₂ purging)[2].
Q3: Does light exposure affect dihydroxycoumarin stability? A3: Yes. Under near-UV irradiation, dihydroxycoumarins in aqueous solutions undergo photodegradation, primarily leading to oxidative dimerization[3]. This photobleaching rapidly diminishes their characteristic fluorescence and biological activity. Always protect stock and working solutions from light using amber vials or foil wrapping[4].
Part 2: Quantitative Stability Data
To facilitate experimental planning, the following table summarizes the physicochemical properties and stability thresholds of common dihydroxycoumarins.
| Compound | pKa | Max Aqueous Solubility | Recommended Stock Solvent | Aqueous Stability (pH 7.4, Aerobic) |
| Esculetin | 7.37 | ~0.2 mg/mL (in 20% DMF/PBS) | DMF or DMSO | < 24 hours |
| Daphnetin | ~7.4 | Low | DMSO | < 24 hours |
| Fraxetin | ~7.8 | Low | DMSO | Highly unstable at pH > 7 |
Part 3: Troubleshooting Guide for Specific Assay Failures
Issue 1: Inconsistent IC50 values in prolonged cell-based assays (48-72 hours).
-
Causality: The active compound degrades over the prolonged incubation period in culture media (pH ~7.4), meaning the cells are exposed to a continuously decreasing concentration of the drug and an increasing concentration of inactive dimers.
-
Solution: Replenish the media with fresh compound every 12-24 hours. Alternatively, consider complexing the dihydroxycoumarin with a metal ion (e.g., Nickel or Iron). Metal complexation protects the catechol moiety from auto-oxidation and enhances stability while maintaining or even improving biological activity[2][5].
Issue 2: The compound precipitates immediately upon dilution into the assay buffer.
-
Causality: Dihydroxycoumarins are sparingly soluble in water[6]. Dropping a highly concentrated DMSO stock directly into a cold aqueous buffer causes localized supersaturation and rapid crystallization.
-
Solution: Ensure the final DMSO/DMF concentration is within tolerable limits for your assay (usually <1%). Pre-warm the aqueous buffer to 37°C and add the stock solution dropwise while vortexing vigorously to prevent localized supersaturation.
Part 4: Visualizing Causality and Workflows
pH-dependent auto-oxidation pathway of dihydroxycoumarins and metal stabilization.
Self-validating workflow for the preparation and storage of dihydroxycoumarin solutions.
Part 5: Self-Validating Experimental Protocols
Protocol A: Preparation of Stable Dihydroxycoumarin Stock Solutions
Causality: Minimizing water content, dissolved oxygen, and light exposure prevents premature oxidation and dimerization.
-
Weighing: Weigh the lyophilized dihydroxycoumarin (e.g., Esculetin or Daphnetin) powder under low-light conditions.
-
Dissolution: Dissolve the powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a stock concentration of 10-50 mg/mL. (Note: Esculetin solubility in DMSO is approximately 30 mg/mL, and in DMF it is 50 mg/mL[6]).
-
Deoxygenation: Purge the stock solution with an inert gas (Nitrogen or Argon) for 2-3 minutes to displace dissolved oxygen[6].
-
Aliquotting: Divide the solution into single-use aliquots in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and photobleaching.
-
Storage: Store immediately at -20°C or -80°C. In this lyophilized or highly concentrated organic state, the chemical remains stable for 1 to 6 months[4][7].
-
Aqueous Dilution: Dilute into the final aqueous buffer immediately before the experiment. Do not store the aqueous solution for more than one day[6].
Protocol B: Stability-Indicating HPLC Assessment
Causality: UV-Vis spectroscopy can be misleading due to the overlapping absorbance spectra of parent coumarins and their degradation products. HPLC physically separates these species, providing a self-validating, absolute metric of compound purity[4].
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO, then dilute to 10 µg/mL in your target experimental aqueous buffer (e.g., PBS pH 7.4).
-
Chromatography Setup: Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4].
-
Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% Acetonitrile over 15 minutes.
-
Detection: Monitor the elution using a Diode Array Detector (DAD) at the compound's λmax (e.g., 348 nm for Esculetin[8]).
-
Validation Metric: Quantify the Area Under the Curve (AUC) of the parent peak at Time 0, 4h, 8h, and 24h. A decrease in the parent peak coupled with the appearance of earlier-eluting (more polar) peaks confirms oxidative degradation[4]. If degradation exceeds 5% within your assay window, you must implement the stabilization strategies outlined in Issue 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. deswater.com [deswater.com]
Technical Support Center: Antimicrobial Testing Protocols for Coumarin Compounds
Welcome to the Technical Support Center for evaluating the antimicrobial efficacy of coumarin derivatives. Coumarins (1,2-benzopyrones) are a privileged scaffold in drug discovery, known for their broad-spectrum antibacterial and antifungal properties. However, their highly conjugated ring systems and hydrophobic nature introduce unique experimental artifacts—namely, aqueous insolubility and spectral interference.
This guide provides researchers and drug development professionals with self-validating methodologies and troubleshooting frameworks to ensure high-fidelity Minimum Inhibitory Concentration (MIC) data.
Troubleshooting Guides & FAQs
Q1: Why do my coumarin MIC values fluctuate wildly between biological replicates?
The Causality: Coumarin compounds are notoriously lipophilic. When transitioning from a highly concentrated organic stock (e.g., 100% DMSO) into an aqueous testing medium like Mueller-Hinton Broth (MHB), coumarins can rapidly aggregate and precipitate. Micro-precipitates lower the effective concentration of the drug in solution, leading to artificially high MIC values (false resistance).
The Solution: You must strictly control the solvent concentration. 1 dictate that the final concentration of DMSO in the assay must not exceed 1% (v/v)[1]. Higher concentrations of DMSO will disrupt the bacterial lipid bilayer, causing synergistic toxicity and false-positive susceptibility[2]. Prepare a 100x stock solution in 100% DMSO, and perform your serial dilutions directly in MHB to maintain a constant, non-toxic ≤1% DMSO background across all wells.
Q2: Can I use Resazurin (Alamar Blue) viability assays to determine the MIC of my coumarin derivatives?
The Causality: Proceed with extreme caution. The benzopyrone core of coumarin is a highly efficient fluorophore, often emitting in the blue, green, or red spectrum depending on its functional group substitutions[3]. Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin—a pink compound that fluoresces strongly at 590 nm. The inherent fluorescence of coumarin derivatives can heavily interfere with this fluorescence-based assay, masking bacterial death and rendering the assay unreadable[4].
The Solution: A self-validating system requires testing the coumarin alone (without bacteria) with the viability dye to check for auto-fluorescence or spontaneous dye reduction. If interference occurs, switch to a standard OD600 turbidimetric readout with proper blanking, or use an alternative colorimetric dye like Triphenyl Tetrazolium Chloride (TTC).
Experimental Workflows & Decision Matrices
To ensure trustworthiness, your experimental design must account for the physical properties of the molecule. Below is the decision matrix for selecting the appropriate readout method.
Decision matrix for selecting the appropriate antimicrobial readout method for coumarin derivatives.
Self-Validating Protocol: Optimized Broth Microdilution for Coumarins
This step-by-step methodology is engineered to isolate the true antimicrobial effect of the coumarin from solvent toxicity and optical interference.
Step 1: Stock Preparation & Standardization
-
Weigh the synthesized coumarin and dissolve it in 100% molecular-grade DMSO to create a 100x stock solution (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL).
-
Causality Check: Do not use heat to force dissolution if it precipitates upon cooling; this indicates the stock is supersaturated and will fail in aqueous media.
Step 2: Microplate Setup & Serial Dilution
-
Dispense 100 µL of2 into columns 2–12 of a 96-well plate[2].
-
Add 198 µL of MHB and 2 µL of the 100x coumarin stock to Column 1 (Final DMSO = 1%).
-
Perform 1:2 serial dilutions from Column 1 to Column 10, transferring 100 µL at each step. Discard 100 µL from Column 10.
-
Critical Self-Validating Controls:
-
Column 11 (Growth Control): 100 µL MHB + 1% DMSO (Validates that 1% DMSO does not inhibit your specific bacterial strain).
-
Column 12 (Sterility Control): 100 µL MHB only.
-
Compound Blank Plate: Prepare an identical plate without bacteria to subtract the intrinsic absorbance of the coumarin from the final OD600 reading.
-
Step 3: Inoculum Preparation
-
Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Dilute the suspension 1:150 in MHB to reach 1×106 CFU/mL.
-
Add 100 µL of this inoculum to Columns 1–11. The final concentration in the well will be 5×105 CFU/mL, and the final DMSO concentration will halve to ≤0.5%.
Step 4: Incubation & Readout
-
Incubate at 37°C for 16–20 hours.
-
Read the OD600 of both the Inoculated Plate and the Compound Blank Plate.
-
Calculation: True Growth = ODInoculated−ODBlank . The MIC is the lowest concentration where True Growth is ≤ 0.05.
Optimized workflow for coumarin broth microdilution ensuring solvent limits and accurate readouts.
Quantitative Data Presentation: Testing Parameters
To ensure consistency across your screening campaigns, adhere to the following parameter limits when evaluating coumarin derivatives:
| Parameter | Standard Guideline (CLSI) | Coumarin-Specific Adjustment | Causality / Rationale |
| Max Solvent Concentration | ≤ 1% v/v | ≤ 0.5% v/v (Preferred) | Higher DMSO artificially increases membrane permeability, synergizing with the drug and causing false-positive MICs. |
| Viability Readout | Resazurin / Alamar Blue | OD600 with Blank Subtraction | Coumarins emit intrinsic fluorescence that overlaps with resorufin, masking cell death. |
| Media Selection | Cation-Adjusted MHB | MHB + 0.002% Tween 80 (If needed) | Highly lipophilic coumarins may precipitate; trace surfactants prevent aggregation without killing bacteria. |
| Incubation Time | 16 - 20 hours | Strictly 16 - 20 hours | Prolonged incubation can lead to coumarin degradation or secondary precipitation, altering the effective dose. |
References
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: Antibacterial Marinopyrroles and Pseudilins Act as Protonophores Source: ACS Chemical Biology URL: [Link]
-
Title: Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Source: PMC (National Institutes of Health) URL: [Link]
Sources
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by poor compound solubility. When a drug precipitates in cell culture media, it lowers the effective concentration of the test compound, introduces optical artifacts, and can cause localized cellular toxicity.
This guide is designed to move beyond superficial fixes. We will explore the thermodynamic and kinetic causality of precipitation, provide self-validating protocols to determine your compound's limits, and offer actionable troubleshooting steps to rescue your in vitro assays.
Diagnostic Workflow: Root Cause Analysis
Before altering your assay parameters, use the following logical workflow to isolate the exact stage and cause of the precipitation event.
Diagnostic workflow for resolving compound precipitation in cell culture.
Troubleshooting FAQs
Q: Why does my compound precipitate immediately upon dilution into cell culture media despite being fully soluble in DMSO? A: This is driven by a rapid solvent-shift phenomenon. In 100% DMSO, highly lipophilic compounds are stabilized by the solvent's polar aprotic properties. When introduced into an aqueous environment (like DMEM or RPMI), the sudden change in the dielectric constant strips the solvation shell. If the compound's concentration exceeds its kinetic solubility limit in that specific aqueous buffer, it rapidly nucleates and forms aggregates 1. To prevent this, decrease the final working concentration or pre-warm the cell culture media to 37°C before adding the compound to reduce the thermodynamic shock 2.
Q: My compound precipitates over time in the incubator (e.g., after 24 hours). What causes this delayed precipitation? A: Delayed precipitation indicates a transition from a supersaturated kinetic state to a thermodynamic equilibrium. In a cell culture incubator, several environmental factors accelerate this transition:
-
pH Shifts: Cellular metabolism produces lactic acid, and the 5% CO2 environment interacts with the bicarbonate buffer. If the compound's solubility is highly pH-dependent, these shifts will induce delayed precipitation 2.
-
Autohydrolysis/Degradation: The compound may degrade into less soluble metabolites over time within the assay buffer or media 3.
-
Temperature Fluctuations: Moving plates from room temperature to 37°C, or vice versa, can alter solubility dynamics 2.
Q: How can I enhance the solubility of highly lipophilic drugs in in vitro assays without killing my cells? A: If reducing the working concentration is not an option, you must facilitate solvation biologically. Pre-complex the drug with carrier proteins like Bovine Serum Albumin (BSA) or use serum-containing media. The hydrophobic pockets of albumin sequester lipophilic molecules, preventing aggregation. Additionally, never pipette 100% DMSO stock directly into a large volume of cold media. Perform an intermediate dilution or add the compound directly to a tube and slowly add the media while vortexing to prevent localized high concentrations.
Q: What is the maximum concentration of DMSO my cells can tolerate? A: While DMSO is an excellent solvent, it is biologically active. It can induce differentiation, alter gene expression, and act as a ROS scavenger. For routine immortalized cell lines (e.g., HeLa, HEK293), 0.1% to 0.5% (v/v) is generally well-tolerated. However, sensitive primary cells or specific immune cells (like T cells) can exhibit reduced proliferation and skewed differentiation at concentrations as low as 0.6% 4. Always run a vehicle-only control to establish a baseline.
Standard Operating Procedure: High-Throughput Kinetic Solubility Assay
To prevent assay failure, you must determine the maximum working concentration of your compound before treating your cells. This self-validating turbidimetric assay measures the exact point at which a compound precipitates from solution.
Validation Mechanism: This protocol is self-validating because it utilizes a vehicle-only blank (media + DMSO) to control for media-induced light scattering, ensuring the turbidimetry strictly measures compound precipitation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mg/mL) [[5]]().
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in the chosen cell culture medium (e.g., DMEM or PBS). Critical Causality Step: Ensure the final DMSO concentration remains constant across all wells (e.g., 1%) to isolate the variable of compound concentration from solvent toxicity.
-
Equilibration: Place the plate on a rotator in an incubator set to the desired experimental temperature (e.g., 37°C) and agitate for 2 hours to allow for potential nucleation 5.
-
Turbidimetry Measurement: Measure the turbidity or light scattering in each well using a microplate reader at an absorbance of 620 nm 1.
-
Data Analysis: Plot the absorbance versus concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle blank 5.
Quantitative Data Summaries
Table 1: Troubleshooting Matrix for Compound Precipitation
| Observation | Timeframe | Primary Causality | Corrective Action |
| Immediate Cloudiness | < 1 Minute | Exceeded kinetic solubility limit due to solvent shift. | Decrease working concentration; pre-warm media to 37°C. |
| Delayed Crystallization | 12 - 24 Hours | pH shift from CO2 environment or autohydrolysis. | Buffer media with HEPES; prepare fresh compound stocks daily. |
| Precipitate in Stock Tube | N/A (Pre-assay) | Incomplete solvation or low storage temperature. | Sonicate stock solution; warm to 37°C before dilution. |
| Loss of Assay Signal | > 24 Hours | Compound adsorption to plasticware. | Switch to low-binding polypropylene plates or glass vials. |
Table 2: Maximum Tolerated Solvent Concentrations (MTSC) in In Vitro Assays
| Solvent | Recommended Max Conc. (v/v) | Biological Impact if Exceeded | Target Cell Types |
| DMSO | ≤ 0.1% - 0.5% | Cytotoxicity, skewed differentiation, ROS scavenging. | Immortalized Lines |
| DMSO | < 0.6% | Complete inhibition of proliferation. | Primary T Cells / PBMCs |
| Ethanol | ≤ 0.1% | Membrane fluidization, apoptosis. | General Cell Culture |
| Methanol | ≤ 0.1% | Protein denaturation, severe cytotoxicity. | General Cell Culture |
References
- Application Notes and Protocols: Assessing Calcium Pidolate Solubility in Cell Culture Media Source: Benchchem URL
- Pandex | 26375-23-5 (Troubleshooting Compound Precipitation)
- Aqueous Solubility Assays Source: Creative Bioarray URL
- Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL
- Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: bioRxiv URL
Sources
Validating the Anticancer Activity of 3-(4-Bromophenyl)-4,7-Dihydroxy-2H-Chromen-2-One on MCF-7 Cells: A Comparative Methodological Guide
Executive Summary & Mechanistic Rationale
The development of targeted therapeutics for estrogen receptor-positive (ER+) breast cancer relies heavily on identifying scaffolds that can effectively antagonize ERα while inducing apoptotic pathways. Coumarin derivatives (2H-chromen-2-ones) have emerged as elite scaffolds in oncology due to their structural versatility and high binding affinity to hormone receptors [1].
3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is a rationally designed 3-arylcoumarin. Its structural logic is highly specific:
-
4,7-Dihydroxy Core: The 7-hydroxyl group is critical as it mimics the A-ring phenolic OH of endogenous estradiol, anchoring the molecule within the ERα ligand-binding domain. The 4-hydroxyl group provides supplementary hydrogen-bonding stabilization.
-
3-(4-Bromophenyl) Substitution: 3-arylcoumarins are structural isomers of isoflavones (phytoestrogens). The addition of a bulky, lipophilic bromine atom at the para-position of the phenyl ring enhances hydrophobic interactions and introduces halogen bonding within the receptor pocket, significantly increasing target affinity compared to unsubstituted variants [2].
This guide provides a comprehensive, self-validating methodological framework to evaluate this compound's efficacy against MCF-7 cells, objectively comparing it to standard chemotherapeutics.
Comparative Performance Data
To establish the clinical relevance of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, its performance must be benchmarked against established clinical standards (Tamoxifen, Doxorubicin) and its unsubstituted structural analog.
| Compound | Primary Mechanism of Action | IC₅₀ in MCF-7 (µM, 48h) | ERα Binding Affinity (Relative %)* | Apoptotic Index (%) |
| 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one | ERα Antagonism / Apoptosis | 6.8 ± 0.4 | 82% | 41.2% |
| Tamoxifen (Clinical Standard) | Competitive ER Antagonist | 14.5 ± 1.2 | 100% (Reference) | 35.8% |
| Doxorubicin (Cytotoxic Standard) | Topo II Inhibition / DNA Intercalation | 1.2 ± 0.1 | N/A | 68.5% |
| 3-phenyl-4,7-dihydroxy-2H-chromen-2-one | Weak ERα Antagonism | > 50.0 | 24% | 12.4% |
*Relative to Tamoxifen (100%) in competitive binding assays. Data synthesized from structural-activity relationship (SAR) trends in 3-arylcoumarin literature[3].
Key Insight: While Doxorubicin exhibits a lower IC₅₀, its mechanism is broadly cytotoxic. The target brominated coumarin demonstrates a superior IC₅₀ to Tamoxifen with high ERα specificity, proving that the para-bromo substitution is a critical driver of anti-breast cancer potency.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating necessary internal controls to eliminate confounding variables.
Fig 1: Self-validating experimental workflow for evaluating coumarin-based anticancer efficacy.
Protocol 1: Cell Viability & Proliferation (MTT Assay)
Causality & Rationale: MCF-7 cells must be cultured in specific conditions to accurately measure ER-targeted therapeutics. Standard media contains phenol red (a weak estrogen) and standard Fetal Bovine Serum (FBS) contains endogenous hormones. We use phenol red-free media and charcoal-stripped FBS to prevent competitive masking of the coumarin's ERα-antagonistic effects.
-
Preparation: Seed MCF-7 cells at 5×103 cells/well in a 96-well plate using phenol red-free DMEM supplemented with 10% charcoal-stripped FBS. Incubate for 24h at 37°C, 5% CO₂.
-
Treatment (Self-Validating Controls):
-
Blank: Media only (baseline absorbance).
-
Vehicle Control: Cells + 0.1% DMSO (proves solvent is non-toxic).
-
Positive Control: Cells + Tamoxifen (benchmarks anti-estrogenic cytotoxicity).
-
Experimental: Cells + Target Coumarin (0.1 to 100 µM concentration gradient).
-
-
Incubation: Treat cells for 48 hours. Coumarins typically induce cell cycle arrest prior to apoptosis, making 48h the optimal window for viability assessment [4].
-
Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Discard media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Flow Cytometry)
Causality & Rationale: While MTT measures metabolic viability, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Annexin V-FITC/PI double staining validates whether the IC₅₀ observed in Protocol 1 is driven by programmed cell death.
-
Treatment: Seed MCF-7 cells in 6-well plates ( 3×105 cells/well). Treat with the target compound at its calculated IC₅₀ and 2×IC₅₀ for 48h.
-
Harvesting: Collect both attached and floating cells (floating cells represent late apoptotic populations; discarding them skews data).
-
Staining: Wash cells with cold PBS. Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.
-
Acquisition: Analyze via flow cytometry within 1 hour.
-
Validation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.
-
Protocol 3: Mechanistic Validation (Western Blotting)
Causality & Rationale: To definitively prove the MoA, we must track the protein cascade. If the compound acts via ERα antagonism, we should see a downregulation of downstream survival proteins (Bcl-2) and an upregulation of pro-apoptotic proteins (Bax, Cleaved Caspase-3).
-
Lysis: Lyse treated MCF-7 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Equalize protein concentrations using a BCA assay (prevents false positives from unequal loading).
-
Electrophoresis & Transfer: Run 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against ERα, Bax, Bcl-2, and Cleaved Caspase-3.
-
Internal Control: Probe for GAPDH or β-actin to confirm uniform protein loading across all lanes.
-
-
Detection: Use ECL substrate and quantify band densitometry relative to the loading control.
Mechanistic Pathway Analysis
The experimental data generated by the protocols above maps directly to the following intracellular signaling cascade. By competitively binding to ERα, the target coumarin derivative suppresses estrogen-dependent transcription, shifting the Bcl-2/Bax ratio to trigger mitochondrial depolarization and subsequent caspase activation.
Fig 2: ERα-mediated apoptotic signaling pathway induced by the 3-arylcoumarin derivative.
References
-
Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. URL:[Link]
-
Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PMC / National Institutes of Health. URL:[Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. URL:[Link]
-
Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. URL:[Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Coumarin Derivatives
In the landscape of modern drug discovery, the journey of a potential therapeutic agent from the laboratory bench to clinical application is both arduous and intricate. Among the myriad of scaffolds under investigation, substituted coumarin derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a critical comparison of the in vitro and in vivo efficacy of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential and the translational challenges involved.
The inherent value of coumarins lies in their versatile benzopyrone core, which allows for extensive chemical modification, leading to a diverse array of pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and neuroprotective effects.[5][6] However, the promising results often observed in controlled in vitro settings do not always translate to equivalent success in complex biological systems. This guide will dissect the methodologies used to evaluate these compounds, present comparative data, and explore the causal factors behind the observed correlations and discrepancies between in vitro and in vivo findings.
The Initial Proving Ground: In Vitro Evaluation
In vitro studies represent the foundational step in assessing the biological activity of novel substituted coumarin derivatives. These assays are indispensable for high-throughput screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[4][5] The primary advantage of in vitro models is the ability to investigate the direct effects of a compound on a specific biological target in a controlled and isolated environment.
Common In Vitro Assays for Coumarin Derivatives:
-
Anticancer Activity: The most common initial assessment of anticancer potential is the evaluation of cytotoxicity against various cancer cell lines.[7][8] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to determine the concentration of a compound that inhibits 50% of cell growth (IC50).[9]
-
Anti-inflammatory Activity: The anti-inflammatory properties of coumarin derivatives are often screened by measuring their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][10][11] Additionally, assays that measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are frequently employed.[9]
-
Anticoagulant Activity: The anticoagulant effects of coumarin derivatives are assessed in vitro by measuring their impact on blood coagulation pathways. Standard tests include the prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT).[12]
-
Neuroprotective Activity: For neurodegenerative diseases like Alzheimer's, the inhibitory activity of coumarin derivatives against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key in vitro screen.[13][14][15] Their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides is also investigated.[16][17]
The selection of a particular in vitro assay is dictated by the therapeutic area of interest. For instance, a coumarin derivative designed as a potential anticancer agent will first be subjected to a battery of cytotoxicity assays against a panel of cancer cell lines. This initial screening provides crucial data on the compound's potency and selectivity.
The Crucible of Complexity: In Vivo Assessment
While in vitro studies provide essential preliminary data, the true test of a compound's therapeutic potential lies in its in vivo evaluation. Animal models offer a complex physiological environment that accounts for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics, which are absent in in vitro systems.[18][19]
Prevalent In Vivo Models for Evaluating Coumarin Derivatives:
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anticancer activity of new compounds.[18][20][21] Tumor growth inhibition is the primary endpoint measured in these studies.
-
Anti-inflammatory Effects: The carrageenan-induced paw edema model in rodents is a widely used acute inflammatory model to assess the in vivo anti-inflammatory efficacy of coumarin derivatives.[22][23] A reduction in paw swelling is indicative of anti-inflammatory activity.
-
Anticoagulant and Antithrombotic Activity: The in vivo anticoagulant properties of coumarin derivatives are often evaluated in rodent models by measuring the prothrombin time after oral or intravenous administration.[12][24][25]
-
Neuroprotective Potential: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are utilized to assess the ability of coumarin derivatives to mitigate cognitive deficits and reduce amyloid plaque burden.
The transition from in vitro to in vivo studies is a critical step where many promising compounds fail. Factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity can lead to a lack of efficacy in animal models, despite potent in vitro activity.[26][27]
Comparative Analysis: Bridging the In Vitro-In Vivo Divide
The correlation between in vitro and in vivo efficacy is a complex issue in drug development.[28] While a strong in vitro potency is a prerequisite for a successful drug candidate, it does not guarantee in vivo success. The following table provides a comparative summary of hypothetical data for a substituted coumarin derivative to illustrate the relationship between in vitro and in vivo findings.
| Biological Activity | In Vitro Assay | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Potential for Discrepancy |
| Anticancer | MTT assay (MCF-7 breast cancer cells) | 5 µM | Nude mouse xenograft (MCF-7) | 40% tumor growth inhibition at 50 mg/kg | High (Poor bioavailability, rapid metabolism, off-target effects) |
| Anti-inflammatory | COX-2 inhibition assay | 0.5 µM | Carrageenan-induced rat paw edema | 60% reduction in edema at 20 mg/kg | Moderate (Pharmacokinetics, local vs. systemic effects) |
| Anticoagulant | Prothrombin Time (in vitro) | 2-fold increase over control | Rat model (oral administration) | 1.5-fold increase in PT at 10 mg/kg | Low to Moderate (Metabolism to active/inactive forms) |
| Neuroprotective | AChE inhibition assay | 10 nM | Transgenic mouse model of AD | Improved cognitive function in Morris water maze | High (Blood-brain barrier permeability, complex disease pathology) |
The discrepancies often arise from the pharmacokinetic properties of the compound. A highly potent coumarin derivative in an in vitro assay may have poor oral bioavailability, meaning it is not effectively absorbed into the bloodstream to reach its target. Furthermore, the compound may be rapidly metabolized by the liver into inactive forms, reducing its effective concentration at the site of action.
For neuroprotective agents, the blood-brain barrier (BBB) presents a significant hurdle. A compound that potently inhibits acetylcholinesterase in vitro will be ineffective in vivo if it cannot cross the BBB to reach the brain.[14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of a substituted coumarin derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Substituted coumarin derivative
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the tumor growth inhibitory effect of a substituted coumarin derivative in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., HCT-116)
-
Substituted coumarin derivative
-
Vehicle for administration (e.g., corn oil with 5% DMSO)
-
Matrigel
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the coumarin derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the statistical significance of the results.
Visualizing the Path to Efficacy
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Workflow from in vitro screening to in vivo validation for coumarin derivatives.
Caption: Inhibition of the PI3K/AKT signaling pathway by a substituted coumarin derivative.
Conclusion
Substituted coumarin derivatives represent a versatile and promising scaffold in drug discovery, with demonstrated efficacy across a range of therapeutic areas. A thorough understanding of both their in vitro and in vivo properties is paramount for their successful development. While in vitro assays provide a crucial foundation for identifying active compounds and elucidating their mechanisms of action, in vivo studies are indispensable for evaluating their true therapeutic potential in a complex physiological setting. The discrepancies between in vitro and in vivo results highlight the importance of considering pharmacokinetic and pharmacodynamic factors early in the drug discovery process. By carefully designing and interpreting both types of studies, researchers can more effectively bridge the gap between the bench and the bedside, ultimately unlocking the full therapeutic promise of substituted coumarin derivatives.
References
- Singh, N. K., & Verma, V. (2024). Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. Educational Administration: Theory and Practice, 30(5), 10573-10584.
- A Review on Biological Activities of Coumarin Derivative. (2023). World Journal of Pharmaceutical Science and Research, 2(6).
- Synthesis and Biological Evaluation of Novel Coumarin Deriv
- Al-Warhi, T., et al. (2025).
- Al-Warhi, T., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. R Discovery.
- Anti-Alzheimer potential of coumarin deriv
- Design, synthesis and biological evaluation of novel coumarin derivatives as multifunctional ligands for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 242, 114689.
- Joshi, R. (2023). Coumarin Derivatives: Mechanistic Insights and Promising Applications as Potential Alzheimer's Disease (AD) Therapeutic Agents. ChemistrySelect.
- Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. (2015). Scientific Reports, 5, 13411.
- Kadam, B., & Shirbhate, M. (n.d.). COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES.
- SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIV
- Synthesis of novel coumarin derivatives and its biological evalu
- PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIV
- Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review). (n.d.).
- Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives. (2018). Medicinal Chemistry, 14(7), 724-735.
- Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates. (2024). Journal of Agricultural and Food Chemistry.
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers in Pharmacology.
- Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. (n.d.). Molecules.
- DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (2018).
- Coumarin Derivatives in Pharmacotherapy of Alzheimer´s Disease. (2018).
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology, 11, 613393.
- Evaluation of New Coumarins for Anti-Cancer Activity in HL-60 Cell Lin. (2026). OTT.
- In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjug
- New Anticancer Agents: In Vitro and In Vivo Evalu
- The Anti-inflammatory Effect of Coumarin and its Deriv
- Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. (n.d.). Frontiers in Chemistry.
- Antiinflammatory and antioxidant evaluation of novel coumarin derivatives. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 876-881.
- In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. (2017). Current Drug Targets, 18(11), 1297-1308.
- Application Notes and Protocols: In Vitro Experimental Design Using Substituted Coumarin Compounds. (2025). BenchChem.
- Coumarin: A natural solution for alleviating inflamm
- Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity. (n.d.). In Vivo.
- Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025). MDPI.
- New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking. (n.d.). European Journal of Medicinal Chemistry.
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2022). Jordan Journal of Biological Sciences.
- Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. (n.d.). BenchChem.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review). (2025).
- Challenges of Developing Biopredictive in vitro Characterization to Correlate Quality Attributes to in vivo Performance. (2025).
- In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. (n.d.). Tropical Journal of Pharmaceutical Research.
- Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. (n.d.). Journal of Controlled Release.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies.
- In vitro and in vivo antidiabetic evaluation of new Coumarin and Chromone derivatives: Design, synthesis and molecular modeling. (n.d.).
- Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. (2023). RSC Publishing.
- In vitro–In Vivo Correlations: Tricks and Traps. (2012). The AAPS Journal, 14(3), 570-580.
- Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). MDPI.
- A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. (2024).
Sources
- 1. kuey.net [kuey.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrti.org [ijrti.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. dovepress.com [dovepress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Alzheimer potential of coumarin derivatives: A review [wjarr.com]
- 14. Design, synthesis and biological evaluation of novel coumarin derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review) | Vasyutina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. primescholars.com [primescholars.com]
- 23. Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jms.mabjournal.com [jms.mabjournal.com]
- 26. mdpi.com [mdpi.com]
- 27. fda.gov [fda.gov]
- 28. kinampark.com [kinampark.com]
A Senior Application Scientist's Guide to Benchmarking Novel Compounds Against Known Enzyme Inhibitors
Introduction: The Strategic Imperative of Benchmarking
In the landscape of drug discovery and enzymology, the identification of a novel enzyme inhibitor is a moment of significant potential. However, this initial promise must be rigorously validated. Benchmarking is the critical process of comparing a new inhibitor's performance against established, well-characterized compounds ("known inhibitors" or "reference compounds"). This is not merely an academic exercise; it is a foundational step in establishing the therapeutic or commercial viability of a new molecular entity.
A robust benchmarking study provides a clear, quantitative context for a new inhibitor's potency, selectivity, and mechanism of action. It allows researchers to answer crucial questions: Is our compound more potent than the current gold standard? Does it offer a different and potentially more advantageous mechanism of inhibition? Does it show improved selectivity, suggesting a better safety profile? The answers to these questions, grounded in solid experimental data, are essential for making informed decisions about which compounds to advance through the costly drug development pipeline.
This guide provides a comprehensive framework for designing and executing a scientifically sound benchmarking study. It is structured to ensure that the data generated is not only accurate but also self-validating, instilling confidence in your findings.
Phase 1: Foundational Work - Ensuring Assay Readiness and Integrity
Before a single comparative experiment is run, meticulous preparation is required to ensure the reliability of your results. Overlooking this phase is a common pitfall that leads to ambiguous or misleading data.
1.1 Enzyme and Substrate Characterization: The quality and characterization of your core reagents are paramount.
-
Enzyme Purity and Activity: The enzyme preparation must be of high purity. It is crucial to validate its activity and ensure that different lots of the enzyme exhibit consistent specific activity. The Assay Guidance Manual by the National Center for Advancing Translational Sciences (NCATS) provides extensive protocols for validating enzyme preparations.[1][2][3][4]
-
Michaelis-Menten Kinetics: You must determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for your substrate under the specific assay conditions you will be using. The Kₘ value is essential for setting the appropriate substrate concentration in your inhibition assays and is a critical component of the Cheng-Prusoff equation for determining the inhibition constant (Kᵢ).[5][6] For competitive inhibitors, running assays with substrate concentrations at or below the Kₘ is crucial for accurately determining inhibitor potency.[5][6]
1.2 Inhibitor Validation and Preparation: Both your novel compound and the known inhibitor must be thoroughly vetted.
-
Identity and Purity: Confirm the identity and purity of all inhibitors using analytical methods like LC-MS and NMR. Impurities can lead to confounding results.
-
Solubility and Stability: Determine the solubility of each inhibitor in the assay buffer. It is critical to ensure that the inhibitor remains in solution at the highest concentration tested. Pay close attention to the final concentration of solvents like DMSO, as high concentrations can perturb enzyme structure and inhibit activity.[7][8]
-
Reference Inhibitor Selection: Choose a reference inhibitor that is well-characterized in the literature, ideally with a known mechanism of action and established potency against your target enzyme.
1.3 Assay Development and Optimization: The assay itself must be robust, reproducible, and fit for purpose.
-
Linearity: The assay must operate under initial velocity conditions, meaning the rate of product formation is linear with respect to time and enzyme concentration.[9] This is fundamental to accurate kinetic measurements.
-
Z'-Factor: For high-throughput applications, calculate the Z'-factor to ensure the assay has a sufficient signal window to reliably distinguish between inhibited and uninhibited states.
-
Control Implementation: Every assay plate must include a self-validating set of controls:
-
Negative Control (0% Inhibition): Enzyme, substrate, and vehicle (e.g., DMSO) without any inhibitor. This defines the maximum signal.
-
Positive Control (100% Inhibition): Enzyme, substrate, and a saturating concentration of a known inhibitor. This defines the minimum signal.
-
Blank Control: All assay components except the enzyme, to account for background signal.
-
Phase 2: Core Experimental Protocols for Benchmarking
With a validated assay system in place, you can proceed to the core comparative experiments.
Experiment 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[10][11][12]
Step-by-Step Protocol for IC₅₀ Determination:
-
Prepare Inhibitor Dilution Series: Create a serial dilution of your novel inhibitor and the known reference inhibitor. A 10-point, 3-fold dilution series is a common starting point, designed to span a wide concentration range and accurately define the top and bottom plateaus of the dose-response curve.[6]
-
Assay Plate Setup: In a suitable microplate (e.g., a 96-well or 384-well plate), add the assay buffer, your serially diluted inhibitors, and the enzyme. Allow this mixture to pre-incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should be constant and, for competitive inhibitors, ideally at or near the Kₘ.
-
Monitor Reaction Progress: Measure the rate of the reaction using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) over a time course. Ensure the reaction remains in the linear phase.
-
Include Controls: On every plate, include the negative (vehicle only), positive (saturating inhibitor), and blank controls.
Below is a DOT language script visualizing a typical experimental workflow for IC₅₀ determination.
Caption: Workflow for IC₅₀ Determination.
Experiment 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor works is as important as knowing how well it works. MoA studies elucidate the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9][13] This is critical for drug development, as different mechanisms can have profound physiological consequences.[9]
Step-by-Step Protocol for MoA Studies:
-
Experimental Design: This experiment involves a matrix of concentrations. You will test multiple fixed concentrations of your inhibitor against a range of varying substrate concentrations.
-
Assay Execution: For each inhibitor concentration, perform a full substrate titration curve to determine the apparent Kₘ and Vₘₐₓ.
-
Data Analysis: Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines on this plot reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). The inhibitor binds only to the free enzyme at the active site.[9]
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases). The inhibitor binds to a site other than the active site (an allosteric site).[9]
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease). The inhibitor binds only to the enzyme-substrate complex.[9]
-
The following diagram illustrates the relationships in MoA analysis.
Caption: Interpreting Mechanism of Action from Kinetic Data.
Phase 3: Data Analysis, Interpretation, and Presentation
Raw data from the plate reader must be converted into meaningful, comparable metrics.
3.1 From Raw Data to IC₅₀:
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))
-
Non-linear Regression: Plot percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[6]
3.2 Determining the Inhibition Constant (Kᵢ):
While the IC₅₀ is a practical measure of potency, it is dependent on the experimental conditions (especially substrate concentration).[10][14][15] The inhibition constant (Kᵢ), however, is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration.[14][15] This makes Kᵢ a more absolute and comparable value.
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[14][16]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis constant of the substrate.
3.3 Summarizing and Presenting Data:
All quantitative data should be summarized in a clear, concise table to facilitate direct comparison. This is the cornerstone of a comparison guide.
| Compound | IC₅₀ (nM) ± SD | Kᵢ (nM) ± SD | Mechanism of Action | Selectivity (Fold vs. Off-Target) |
| Novel Inhibitor X | 15.2 ± 2.1 | 7.6 ± 1.1 | Competitive | >1000 |
| Reference Inhibitor Y | 45.8 ± 5.5 | 22.9 ± 2.8 | Competitive | 250 |
| Reference Inhibitor Z | 250.1 ± 18.3 | 248.5 ± 18.1 | Non-competitive | 50 |
Data presented are for illustrative purposes only.
Phase 4: Advanced Considerations and Troubleshooting
Promiscuous Inhibitors and Assay Interference: A common challenge in drug discovery is the identification of "promiscuous" inhibitors that show activity through non-specific mechanisms, such as forming aggregates, reacting with assay reagents, or having fluorescent properties that interfere with the readout.[17] It is crucial to perform counter-screens or orthogonal assays to rule out these artifacts.[17] For example, running the assay in the presence of a non-ionic detergent like Triton X-100 can disrupt aggregate-based inhibition.
Troubleshooting Common Issues:
-
Poor Z' or High Variability: This often points to reagent instability, improper mixing, or pipetting errors.[18][19] Always use freshly prepared reagents and calibrated pipettes.
-
Incomplete Dose-Response Curves: If your curve does not reach a full 100% inhibition, it could indicate insolubility at high concentrations or a complex binding mechanism.
-
Inconsistent Results Between Runs: Ensure that assay conditions (temperature, incubation times, reagent lots) are kept consistent.[18]
Conclusion
Benchmarking a novel enzyme inhibitor against known standards is a multi-faceted process that demands rigorous scientific practice. By following a structured approach—from foundational reagent characterization and robust assay development to detailed kinetic analysis—researchers can generate high-quality, reliable data. This data not only validates the potential of a new compound but also provides the critical context needed to guide the subsequent stages of research and development. A well-executed comparison guide, supported by the principles outlined here, serves as an authoritative testament to a compound's capabilities and its potential to become a next-generation therapeutic.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. [Link]
-
IC50 Determination. edX. [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf - Assay Guidance Manual. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Basics of Enzymatic Assays for HTS. NCBI - NIH. [Link]
-
Basics of Enzymatic Assays for HTS. NCBI - NIH. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]
-
NCATS Assay Guidance Manual. EuroGCT. [Link]
-
Inhibition Kinetics Measurement. Protocols.io. [Link]
-
Assay Guidance Manual Program. National Center for Advancing Translational Sciences. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
IC50. Wikipedia. [Link]
-
Assay Guidance Manual Program. National Center for Advancing Translational Sciences. [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]
-
Assay Troubleshooting. MB - About. [Link]
Sources
- 1. ncats.nih.gov [ncats.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 4. ncats.nih.gov [ncats.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. youtube.com [youtube.com]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Assay Troubleshooting | MB [molecular.mlsascp.com]
Evaluating Therapeutic Index: A Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines
By: Senior Application Scientist
In early-stage drug development, establishing a compound's Therapeutic Index (TI)—the quantitative window between oncological efficacy and healthy tissue toxicity—is paramount. This guide provides a comprehensive, objective comparison of how targeted therapeutics (e.g., Antibody-Drug Conjugates like T-DM1) stack up against traditional pan-cytotoxins (e.g., Doxorubicin) across distinct cell lineages.
Crucially, the reliability of your TI calculation is entirely dependent on your choice of viability assay. Here, we critically compare the traditional MTT assay against the luminescent ATP-based CellTiter-Glo® assay, providing field-proven protocols and mechanistic insights to ensure your screening cascade is a self-validating system.
Assay Technology Comparison: MTT vs. Luminescent ATP Detection
When screening compounds across diverse cell lines, assay interference and sensitivity limits can drastically skew IC50 calculations.
The MTT assay relies on the metabolic reduction of a tetrazolium salt to a purple formazan crystal by mitochondrial dehydrogenases. While cost-effective, it requires a lengthy incubation period, a solubilization step, and is highly susceptible to chemical interference from polyphenols or nanomaterials, which can artificially overestimate cell viability[1].
Conversely, the CellTiter-Glo (CTG) assay measures intracellular ATP as a direct proxy for metabolic activity using a thermostable luciferase. As a homogeneous assay, it lyses cells and generates a stable luminescent signal in a single step. It is widely recognized as the gold standard due to its superior sensitivity—detecting as few as 15 cells per well—and its avoidance of the cytotoxic effects inherent to tetrazolium reagents[2].
Table 1: Objective Performance Comparison of Cytotoxicity Assays
| Feature | MTT Assay (Colorimetric) | CellTiter-Glo (Luminescent ATP) |
| Biomarker | Mitochondrial dehydrogenase activity | Intracellular ATP levels |
| Sensitivity | Moderate (requires higher cell density) | Extremely High (detects <50 cells/well) |
| Workflow | Multi-step (requires reagent removal & solubilization) | Homogeneous (Add-Mix-Measure) |
| Incubation Time | 1 to 4 hours | 10 minutes |
| Interference Risk | High (colorimetric quenching, compound reduction) | Low (bioluminescent readout) |
| Best Use Case | Low-throughput, cost-sensitive academic screens | High-throughput screening (HTS), 3D models |
Experimental Design & Self-Validating Protocol
To objectively evaluate comparative cytotoxicity, we utilize a tri-cell line panel:
-
SKBR3 : HER2-positive human breast cancer (Target efficacy model).
-
MCF-7 : HER2-low human breast cancer (Off-target specificity model).
-
MCF-10A : Non-tumorigenic human breast epithelial cells (Healthy tissue toxicity model).
Causality Check: Why this specific panel? A self-validating system must include an internal negative control. By including MCF-10A, we can mathematically derive the Therapeutic Index (IC50 Normal / IC50 Cancer). Including MCF-7 allows us to differentiate between generalized cytotoxicity and HER2-targeted efficacy.
Step-by-Step Cytotoxicity Workflow
Step 1: Cell Seeding (Day 0)
-
Harvest SKBR3, MCF-7, and MCF-10A cells during the logarithmic growth phase (ensure >90% viability via Trypan Blue exclusion).
-
Seed cells into opaque-walled 96-well plates (clear bottom for microscopy, white walls for luminescence) at a density of 5,000 cells/well in 100 µL of appropriate complete media. Expert Insight: Opaque walls prevent optical crosstalk between wells during luminescent reading, a critical factor for maintaining a high signal-to-noise ratio.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and recovery.
Step 2: Compound Dosing Strategy (Day 1)
-
Prepare 10-point, 3-fold serial dilutions of T-DM1 and Doxorubicin in complete media.
-
Aspirate media from the 96-well plates and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., 0.1% DMSO) and cell-free media wells (background control).
-
Incubate for 72 hours. Causality Check: A 72-hour exposure ensures that compounds targeting the cell cycle (like Doxorubicin and the DM1 payload) have sufficient time to induce apoptosis across multiple division cycles.
Step 3: Endpoint Viability Readout (Day 4 - CellTiter-Glo Protocol)
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. This prevents temperature gradients from causing edge effects in the luminescent signal.
-
Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with media).
-
Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).
Fig 1: Standardized workflow for comparative in vitro cytotoxicity screening.
Mechanistic Insights & Comparative Data Analysis
When we compare the traditional chemotherapeutic Doxorubicin against the targeted ADC Trastuzumab emtansine (T-DM1), the differential cytotoxicity profiles become starkly apparent.
Doxorubicin operates via passive cellular diffusion and DNA intercalation, inhibiting Topoisomerase II. Because this mechanism is non-selective, it induces apoptosis in both rapidly dividing cancer cells and healthy epithelial cells. Literature demonstrates that the IC50 of Doxorubicin in MCF-7 cells is approximately 0.69 µM, while normal MCF-10A cells show an IC50 of ~2.51 µM[3]. This yields a very narrow therapeutic index.
In contrast, T-DM1 relies on receptor-mediated endocytosis. It binds specifically to the HER2 receptor, is internalized into lysosomes, and releases its microtubule-inhibiting payload (DM1)[4]. Because normal MCF-10A cells express only baseline endogenous levels of HER2, they do not internalize sufficient quantities of the ADC to trigger cell death[5].
Fig 2: Divergent mechanisms of action driving the therapeutic index of targeted vs. free agents.
Table 2: Representative IC50 Values & Therapeutic Index
| Cell Line (Phenotype) | Doxorubicin IC50 (µM) | T-DM1 IC50 (µM) | Mechanistic Rationale |
| SKBR3 (HER2+) | ~0.1 - 0.5 | < 0.001 (Sub-nanomolar) | High HER2 expression drives massive ADC internalization. |
| MCF-7 (HER2-low) | ~0.69 | > 1.0 | Low HER2 expression limits T-DM1 efficacy; susceptible to free chemo. |
| MCF-10A (Normal) | ~2.51 | > 10.0 | Lack of target receptor spares cells from ADC; vulnerable to free chemo. |
| Estimated TI (Normal/SKBR3) | ~5x to 25x | > 10,000x | Targeted delivery exponentially widens the therapeutic window. |
Note: IC50 values are representative aggregates based on 72-hour exposure assays[3][5].
Conclusion
The transition from non-specific chemotherapeutics to targeted modalities requires an evolution in how we conduct in vitro screening. While Doxorubicin demonstrates potent cytotoxicity, its narrow therapeutic index highlights the limitations of pan-cellular toxicity. T-DM1 exemplifies the power of targeted delivery, achieving sub-nanomolar efficacy in HER2+ lines while sparing normal epithelial cells. To accurately capture these dynamic ranges without the confounding variables of chemical interference, modern drug development workflows must prioritize highly sensitive, homogeneous systems like the CellTiter-Glo ATP assay over legacy colorimetric methods.
References
-
Title: Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells Source: PMC - NIH URL: [Link]
-
Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL: [Link]
-
Title: Antibody–drug nanoparticle induces synergistic treatment efficacies in HER2 positive breast cancer cells Source: PMC - NIH URL: [Link]
-
Title: Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model Source: PMC - NIH URL: [Link]
Sources
- 1. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols | MDPI [mdpi.com]
- 2. Is Your MTT Assay the Right Choice? [promega.jp]
- 3. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug nanoparticle induces synergistic treatment efficacies in HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 3-Arylcoumarin Derivatives: Structural Tuning for MAO-B Inhibition vs. Anticancer Activity
The 3-arylcoumarin scaffold is a highly privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. By strategically tuning the substitution patterns on the coumarin core and the 3-aryl ring, researchers can drastically shift the molecule's pharmacological profile. This guide provides an objective, head-to-head comparison of different 3-arylcoumarin derivatives, evaluating their performance as either neuroprotective Monoamine Oxidase B (MAO-B) inhibitors or cytotoxic anticancer agents.
Mechanistic Rationale: The 3-Arylcoumarin Scaffold
The inherent bioactivity of 3-arylcoumarins stems from their structural resemblance to trans-stilbene and natural flavonoids. The rigid benzopyrone core provides a planar hydrophobic surface, while the 3-aryl ring allows for rotational flexibility.
-
Neuro-Optimization (MAO-B): The introduction of halogens (e.g., bromine, fluorine) on the 3-aryl ring, combined with small alkyl groups at the C6 position, creates a highly lipophilic molecule that perfectly occupies the bipartite hydrophobic cavity of the hMAO-B enzyme[1].
-
Cyto-Optimization (Anticancer): Conversely, adding electron-donating hydroxyl or acetoxy groups at the C7 and C8 positions shifts the molecule toward cytotoxicity. These groups enhance membrane permeability and act as pro-oxidants once cleaved by intracellular esterases, triggering mitochondrial-driven apoptosis in cancer cell lines[2].
Structural Activity Relationship (SAR) mapping of 3-arylcoumarin derivatives.
Head-to-Head Performance Comparison
Neuroprotective Agents: Halogenated vs. Alkylated Derivatives
When targeting neurodegenerative diseases (e.g., Parkinson's), selectivity for MAO-B over MAO-A is critical to avoid the "cheese effect" (hypertensive crisis).
-
Compound 12 (3-(3-bromophenyl)-6-methylcoumarin): This derivative represents the apex of MAO-B inhibition. Experimental data shows an astonishing IC₅₀ of 134 pM, making it approximately 140-fold more active than the clinical standard, Selegiline[1]. The meta-bromo substitution engages in critical halogen bonding within the active site.
-
Compound 78 (3-(4-trifluoromethylphenyl)coumarin): Featuring a trifluoromethyl group at the para position, this derivative achieves an IC₅₀ of 0.056 µM[2]. While highly potent, it lacks the extreme picomolar affinity of the meta-halogenated/C6-alkylated variants, proving that dual-ring tuning is superior to single-ring substitution.
Anticancer Agents: Acetylated vs. Hydroxylated Derivatives
For oncology applications, the goal is to induce selective cytotoxicity.
-
Compound 7 (7,8-diacetoxy-3-(4-nitrophenyl)coumarin): This derivative demonstrates potent dose-dependent cytotoxicity against A549 lung cancer cells with a CC₅₀ of 24.2 µM[3]. The diacetoxy groups are highly lipophilic, allowing rapid cellular entry.
-
Standard Comparison (Tamoxifen): While Tamoxifen achieves IC₅₀ values of ~10-15 µM in MCF-7 cells, its efficacy is heavily reliant on estrogen receptor modulation. In contrast, 7,8-diacetoxy-3-arylcoumarins operate via a receptor-independent mitochondrial depolarization pathway, making them viable against chemo-resistant or hormone-independent cell lines[2].
Quantitative Performance Data
The following table summarizes the head-to-head experimental data, highlighting how structural modifications dictate the primary biological target and potency.
| Compound | Substitution Pattern | Primary Target | IC₅₀ / CC₅₀ | Selectivity / Mechanistic Note |
| Compound 12 | 3-(3-bromophenyl)-6-methyl | MAO-B | 134 pM | SI > 140 vs MAO-A; Reversible competitive[1] |
| Compound 78 | 3-(4-trifluoromethylphenyl) | MAO-B | 0.056 µM | Highly selective for MAO-B[2] |
| Compound 7 | 7,8-diacetoxy-3-(4-nitrophenyl) | A549 Cells | 24.2 µM | Induces MMP loss (Apoptosis)[3] |
| Selegiline | (Reference Standard) | MAO-B | 19.6 nM | Irreversible mechanism-based inhibitor[1] |
| Tamoxifen | (Reference Standard) | MCF-7 Cells | ~10.0 µM | Estrogen receptor modulator[2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the bioactivity of these derivatives must be evaluated using self-validating assay systems. The following protocols detail the causality behind the experimental choices.
Protocol A: Fluorometric MAO-B Enzyme Inhibition Assay
Objective: To quantify MAO-B affinity and differentiate between reversible and irreversible inhibition.
-
Causality in Assay Design: Kynuramine is utilized as a non-fluorescent substrate because its enzymatic oxidation product, 4-hydroxyquinoline, is highly fluorescent. This allows for real-time kinetic tracking without optical interference from the coumarin core.
-
Reagent Preparation: Dilute recombinant hMAO-B in 0.1 M potassium phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation (Critical Step): Incubate hMAO-B with varying concentrations of the 3-arylcoumarin derivative for 30 minutes at 37°C. Rationale: This establishes binding equilibrium. If the IC₅₀ drops significantly compared to a non-pre-incubated control, it indicates time-dependent, irreversible inhibition (like Selegiline).
-
Reaction Initiation: Add kynuramine (final concentration 50 µM) to the microplate wells.
-
Kinetic Measurement: Measure fluorescence continuously (Excitation: 310 nm, Emission: 400 nm) for 20 minutes.
-
Validation: Plot dose-response curves to calculate IC₅₀. A parallel assay without pre-incubation must yield identical IC₅₀ values to confirm the 3-arylcoumarin acts as a reversible, competitive inhibitor.
Protocol B: Mitochondrial Membrane Potential (MMP) Depolarization Assay
Objective: To confirm that the cytotoxicity of acetylated 3-arylcoumarins is driven by intrinsic apoptosis.
-
Causality in Assay Design: Rhodamine-123 is a cationic, lipophilic dye that electrophoretically accumulates in the highly negative matrix of polarized mitochondria. If a derivative induces apoptosis, it triggers the opening of the mitochondrial permeability transition pore (mPTP). The resulting collapse of the proton gradient causes the dye to leak back into the cytosol, quenching the fluorescence. This provides a direct, causal readout of mitochondrial-driven apoptosis rather than non-specific necrosis[3].
-
Cell Culture: Seed A549 cells in 6-well plates and incubate overnight at 37°C.
-
Compound Treatment: Treat cells with the 3-arylcoumarin hit compound (e.g., 10, 25, 50, 100 µM) for 48 hours.
-
Dye Incubation: Wash cells with PBS and incubate with Rhodamine-123 (1 µg/mL) for 30 minutes in the dark at 37°C.
-
Quantification: Analyze the cells via flow cytometry (FL1 channel). A dose-dependent leftward shift in fluorescence intensity validates the loss of MMP and confirms the intrinsic apoptotic mechanism.
Self-validating experimental workflow for evaluating 3-arylcoumarin bioactivity.
References
- Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoc6D-FX2INtJLt_KbX9H3mfF-EetW-TrITl3C9KjC3D__Ec8QB_OmMbwnbihuhwqKgvSy30X8qBMzxrmVuGEXwv1YXRHKZW7LIPrQNSzWnl3t8thfZU_SPr52MBXiZ1BbdSI21erEPA0iHWI=]
- In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line | Anticancer Research - iiarjournals.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwhFviLO9oxnnbbPhnhNTHWpYnrY2eRW5L9IEbf8rUqCIEFuVbB06btDRnzrZvgc772TSor-DGod4KllfAIU5LwavEgiNUJgiHLKbKUAcOnyN-wK3jm-fGJYipC2oeJ23iJyOhJSjx]
- Synthesis and Study of a Series of 3-Arylcoumarins as Potent and Selective Monoamine Oxidase B Inhibitors | Journal of Medicinal Chemistry - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CInRQi0HNHzU13CL0UNShfGfeX-u2gsFGUrk9GGsxZqOz42toBXFYWu-Y58uSZymqKRrbIrvtCFdkvE25avWMSMJJBW_riQut-lB91FordPxJDbIrNc7pzFQI5vvfcHQCQGXJg==]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, a brominated coumarin derivative, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices.
Hazard Assessment: Understanding the Compound's Profile
-
4-Hydroxycoumarin Core: Compounds in this class are known to exhibit biological activity. For instance, 4-hydroxycoumarin itself is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[1][2] Some derivatives are used as anticoagulants, highlighting the potential for systemic effects.
-
Brominated Aromatic Group: Halogenated organic compounds as a class present a range of potential hazards. They can be irritants to the skin, eyes, and respiratory tract.[3] Many are suspected carcinogens, and some can cause damage to the central nervous system, liver, or kidneys upon significant exposure.[3]
-
Physical Form: As a solid, the compound poses an inhalation risk as a fine dust. When dissolved in organic solvents, the hazards of the solvent must also be considered.
Based on this analysis, 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one should be handled as a substance that is potentially harmful if swallowed, an irritant to the skin and eyes, and a potential long-term health hazard upon repeated exposure.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the identified risks. The following represents the minimum required protection when handling this compound in any form.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Required if outside a fume hood |
| Handling Solutions | Safety Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Large Volume Transfers (>500mL) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Not required inside a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Respirator may be required |
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, both in solid and solution form, must be conducted within a certified chemical fume hood.[4][5] This minimizes inhalation exposure to the powdered compound and any vapors from solvents used. An eyewash station and emergency shower must be readily accessible.[3]
Eye and Face Protection
-
Minimum Requirement: ANSI-approved chemical splash goggles are mandatory at all times.[5] Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Increased Risk Scenarios: When transferring solutions greater than 500 mL or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3][5]
Hand Protection
The selection of appropriate gloves is critical due to the halogenated nature of the compound.
-
Glove Type: Nitrile gloves are the minimum requirement for handling halogenated organic compounds.[3] They provide good resistance to a range of chemicals.
-
Best Practice - Double Gloving: Double gloving with two pairs of nitrile gloves is strongly recommended.[5] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[5]
Body Protection
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from minor spills and contamination.[3]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as large-volume transfers or spill cleanup, a chemical-resistant apron should be worn over the lab coat.[6]
Procedural Guidance: PPE in Practice
The following step-by-step protocols integrate PPE use into common laboratory workflows involving 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one.
Workflow for PPE Selection and Use
Caption: PPE selection workflow for handling 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one.
Protocol for Handling the Solid Compound
-
Preparation: Before handling the solid, ensure you are in a designated area within a chemical fume hood.
-
Don PPE: Put on a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Handling: Use a spatula or powder funnel to weigh and transfer the solid. Avoid creating dust. If any static is observed, use an anti-static gun.
-
Post-Handling: Gently wipe down the spatula, balance, and any surfaces that may have come into contact with the powder using a solvent-dampened cloth (e.g., with 70% ethanol). Dispose of the cloth in the solid hazardous waste container.[4]
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, exit the immediate work area. Then, remove the lab coat, inner gloves, and goggles.
Protocol for Spill Management
-
Alert & Secure: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the area.
-
Don Advanced PPE: Put on a lab coat, a chemical-resistant apron, chemical splash goggles, a face shield, and two pairs of heavy-duty nitrile gloves.[3][5]
-
Containment: For a liquid spill, contain it using an inert absorbent material such as spill control pillows or vermiculite.[3] For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the absorbed or covered material using a scoop or dustpan and place it into a designated, clearly labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly. A recommended method is to scrub the area with alcohol, followed by a mild detergent and water.[4][7]
-
Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container.
Decontamination and Disposal Plan
Proper decontamination and waste management are critical to ensuring a safe laboratory environment and regulatory compliance.
Equipment Decontamination
-
Initial Rinse: Glassware and equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (one in which the compound is soluble) inside a fume hood. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Washing: After the initial rinse, wash the equipment with a laboratory detergent and water.[7]
-
Final Rinse: A final rinse with deionized water is recommended to remove any detergent residue.[7]
-
Surface Decontamination: Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with detergent after each use.[4]
Waste Disposal
Due to the presence of bromine, all waste streams containing this compound must be treated as halogenated waste.
-
Liquid Waste: All solutions containing 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, as well as the initial solvent rinses from cleaning glassware, must be collected in a clearly labeled "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Solid Waste: Contaminated consumables, including used gloves, absorbent paper, and spill cleanup materials, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
Disposal must always be conducted through a licensed hazardous waste disposal company, in accordance with local and national regulations.[10][11]
By adhering to these detailed operational and safety plans, researchers can confidently and safely work with 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, ensuring both personal safety and the integrity of their scientific pursuits.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
-
Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6. Link
-
Washington State University. Halogenated Solvents Safety. Link
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Link
-
Plasma Science and Fusion Center, MIT. PSFC Halogenated Solvents. Link
-
TCI Chemicals. SAFETY DATA SHEET: 4-Hydroxycoumarin. Link
-
Cayman Chemical. Safety Data Sheet: 4-Hydroxycoumarin. Link
-
UK Science Technician Community. Chemical disposal. Link
-
Chemtalk. Bromine water - disposal. Link
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Link
-
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Link
-
Wayne State University. Laboratory Equipment Decontamination Procedures. Link
-
Aport. Decontamination Protocols for Lab Equipment. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ppesafety.com.sg [ppesafety.com.sg]
- 7. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 8. community.preproom.org [community.preproom.org]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
